molecular formula C7H13NO B1610740 1-Methylpiperidine-3-carbaldehyde CAS No. 99658-56-7

1-Methylpiperidine-3-carbaldehyde

Cat. No.: B1610740
CAS No.: 99658-56-7
M. Wt: 127.18 g/mol
InChI Key: DYYBIPJEINPRQG-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carbaldehyde (CAS 99658-56-7) is a versatile nitrogen-containing heterocyclic building block with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound, recognized by synonyms such as 1-methyl-3-piperidinecarbaldehyde, features a carbaldehyde functional group on a 1-methylpiperidine ring, making it a valuable intermediate in organic and medicinal chemistry synthesis . Its primary research value lies in its role as a precursor in the development of active pharmaceutical ingredients. Specifically, it is a key synthetic intermediate in the preparation of pyridinoylpiperidine-based compounds that are 5-HT1F receptor agonists, which are being investigated for the treatment of migraine . The compound must be stored in an inert atmosphere and in a freezer, under -20°C, to maintain its stability and purity . 1-Methylpiperidine-3-carbaldehyde is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYBIPJEINPRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550882
Record name 1-Methylpiperidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99658-56-7
Record name 1-Methylpiperidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methylpiperidine-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate for Chiral Piperidine Scaffolds

Executive Summary

1-Methylpiperidine-3-carbaldehyde (CAS: 20173-04-0) is a pivotal heterocyclic building block in medicinal chemistry, particularly valuable for introducing the piperidine pharmacophore into neuroactive agents. Its structural utility lies in the C3-chiral center and the reactive formyl group, which serves as a "chemical handle" for reductive amination, olefination, and multicomponent reactions.

This guide addresses the specific challenges of working with this molecule: its susceptibility to oxidative degradation, the risk of C3-epimerization under basic conditions, and the practicalities of generating it in situ from stable precursors.

Part 1: Chemical Identity & Physicochemical Profile

The free base of 1-methylpiperidine-3-carbaldehyde is often unstable upon prolonged storage. In commercial and laboratory settings, it is frequently handled as its hydrochloride salt or synthesized immediately prior to use via oxidation of the corresponding alcohol.

Datasheet: Physicochemical Properties
PropertyValue / DescriptionNote
IUPAC Name 1-Methylpiperidine-3-carbaldehyde
CAS Number 20173-04-0Specific to the 3-isomer
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Physical State Colorless to pale yellow liquidOften darkens upon oxidation
Boiling Point ~170–175 °C (Estimated)Experimental data scarce; typically distilled under reduced pressure (e.g., 65-70 °C @ 10 mmHg)
Solubility DCM, Chloroform, Methanol, WaterMiscible with polar organic solvents
pKa ~8.5–9.0 (Piperidine Nitrogen)Estimated based on N-methylpiperidine
Chirality C3 CenterAvailable as racemate or enantiopure (R/S) forms

Part 2: Synthetic Accessibility & Generation

Due to the shelf-life instability of the aldehyde, the "Gold Standard" workflow for researchers is the fresh oxidation of (1-methylpiperidin-3-yl)methanol . While Swern oxidation is classic, the IBX (2-Iodoxybenzoic acid) protocol is preferred in modern drug discovery for its mild conditions, minimizing the risk of epimerization at the C3 position.

Protocol: Mild Oxidation via IBX

Context: This method avoids the highly basic conditions of Swern oxidation (Et₃N quench) which can racemize the alpha-proton at C3.

Reagents:

  • Substrate: (1-Methylpiperidin-3-yl)methanol (1.0 equiv)

  • Oxidant: IBX (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMSO (if solubility is an issue)

  • Temperature: 80 °C (reflux)

Step-by-Step Methodology:

  • Dissolution: Suspend IBX (1.1 equiv) in Ethyl Acetate (0.5 M concentration relative to substrate).

  • Addition: Add the alcohol substrate. The mixture will remain a suspension.

  • Reaction: Heat to reflux (approx. 75-80 °C) with vigorous stirring. The reaction typically completes in 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The aldehyde is less polar than the alcohol.

  • Work-up: Cool the mixture to 0 °C. Filter the white precipitate (byproduct IBA) through a celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Critical: Do not heat above 40 °C during evaporation to prevent polymerization.

  • Storage: Use immediately or store as a bisulfite adduct (see Part 4).

Visualization: Synthesis Workflow

SynthesisWorkflow Alcohol Precursor: (1-Methylpiperidin-3-yl)methanol Oxidation Oxidation Step (IBX, EtOAc, Reflux) Alcohol->Oxidation 1.1 eq IBX Purification Filtration (Remove IBA) & Concentration Oxidation->Purification 2-4 hrs Aldehyde Target: 1-Methylpiperidine-3-carbaldehyde Use Immediate Use (Reductive Amination) Aldehyde->Use Unstable Intermediate Purification->Aldehyde Yield >90%

Figure 1: Generation of 1-Methylpiperidine-3-carbaldehyde from stable alcohol precursor.

Part 3: Reactivity & Synthetic Utility[4]

The core utility of this molecule is as an electrophile in Reductive Amination and Wittig Olefination .

Reductive Amination (The Primary Application)

This reaction couples the aldehyde with an amine to form a secondary or tertiary amine.

  • Challenge: The basic nitrogen in the piperidine ring can facilitate self-aldol condensation if the imine formation is slow.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] It is less reducing than NaBH₄ and will not reduce the aldehyde, allowing for "one-pot" imine formation and reduction without isolating the unstable imine.

Optimized STAB Protocol:

  • Mix: Combine Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Catalyst: Add Acetic Acid (1–2 equiv) to catalyze imine formation.

  • Reduction: Add STAB (1.4 equiv) in one portion. Stir at Room Temperature for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM. The product is in the organic layer.[2]

Wittig Olefination

Used to extend the carbon chain (e.g., forming vinyl piperidines).

  • Note: Requires pre-formation of the ylide. Potassium tert-butoxide (KOtBu) is the preferred base to ensure complete deprotonation of the phosphonium salt before adding the sensitive aldehyde.

Visualization: Reactivity Pathways

ReactivityMap Aldehyde 1-Methylpiperidine- 3-carbaldehyde STAB Reagent: NaBH(OAc)3 Solvent: DCE/AcOH Aldehyde->STAB Phos Reagent: Ph3P=CH-R Solvent: THF Aldehyde->Phos Air Reagent: O2 / Air (Unwanted Side Reaction) Aldehyde->Air SecAmine Secondary/Tertiary Amines (Reductive Amination) Alkene Vinyl Piperidines (Wittig Reaction) Acid Piperidine-3-carboxylic Acid (Oxidation/Degradation) STAB->SecAmine Phos->Alkene Air->Acid Storage Instability

Figure 2: Primary reactivity pathways and degradation risks.

Part 4: Stability, Handling, & Troubleshooting

The "Hidden" Danger: Racemization

The C3 position is alpha to a carbonyl (aldehyde) and beta to a tertiary amine. This geometry makes the C3 proton acidic.

  • Risk: Strong bases (LDA, NaH) or prolonged exposure to weak bases can cause enolization, leading to loss of stereochemistry (racemization).

  • Mitigation: Always keep reaction media neutral or slightly acidic (using AcOH) during reductive aminations. Avoid thermodynamic equilibration.

Storage Strategy

Never store the free aldehyde for long periods.

  • Short Term (<24h): Store under Argon at -20 °C in a sealed vial.

  • Long Term: Convert to the Bisulfite Adduct .

    • Procedure: Shake the aldehyde with saturated aqueous Sodium Bisulfite (NaHSO₃). The solid adduct precipitates. Filter and dry.[3]

    • Regeneration: Treat the adduct with aqueous Na₂CO₃ and extract with DCM when ready to use.[3]

Part 5: Pharmaceutical Applications[4][6][8][9]

This scaffold is a pharmacophore staple in neurology and psychiatry drug discovery.

Sigma Receptor Ligands (σ1/σ2)

1-Methylpiperidine derivatives are classic high-affinity ligands for Sigma-1 receptors, which are targets for neuroprotection, depression, and neuropathic pain. The 3-substituted variants offer a distinct vector for exploring the binding pocket compared to the more common 4-substituted analogs (like haloperidol derivatives).

Muscarinic Agonists

The structure mimics the acetylcholine headgroup. Derivatives synthesized from this aldehyde are explored as M1/M4 muscarinic agonists for the treatment of Alzheimer's disease and Schizophrenia . The aldehyde allows for the attachment of heteroaromatic "tails" that confer subtype selectivity.

References

  • Santa Cruz Biotechnology. 1-Methylpiperidine-4-carbaldehyde hydrochloride (Data for isomer comparison). [4]

  • National Institute of Standards and Technology (NIST). Piperidine, 1-methyl- (Physical Properties Base).

  • Common Organic Chemistry. Reductive Amination with Sodium Triacetoxyborohydride (STAB).

  • ChemicalBook. 1-Methylpiperidine-3-carbaldehyde CAS Database.

  • Yamashita, Y., et al. (2017). Preparation of (R)-3-hydroxy-N-methylpiperidine... based on lipase-catalyzed resolution. (Source for precursor synthesis).

Sources

1-Methylpiperidine-3-carbaldehyde: Structural Profiling and Synthetic Methodologies in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to address the critical chemical, mechanistic, and operational nuances required to successfully synthesize and isolate 1-Methylpiperidine-3-carbaldehyde . This compound serves as a highly versatile building block in medicinal chemistry, frequently utilized in the development of GABA uptake inhibitors, paroxetine analogs, and novel central nervous system (CNS) therapeutics.

This whitepaper dissects the physicochemical properties, evaluates competing synthetic routes based on atom economy and scalability, and provides self-validating experimental protocols designed for high-fidelity pharmaceutical development.

Structural & Physicochemical Profiling

1-Methylpiperidine-3-carbaldehyde is a heterocyclic aldehyde characterized by a tertiary amine embedded within a piperidine ring and a highly reactive formyl group at the C3 position. The presence of the basic nitrogen (pKa ~9.5) alongside the electrophilic aldehyde creates unique challenges in purification, as the molecule is prone to self-condensation and air oxidation if not handled under inert conditions.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 1-Methylpiperidine-3-carbaldehyde
CAS Registry Number 99658-56-7[1]
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol [1]
SMILES String O=CC1CN(C)CCC1[1]
Physical State Clear to pale yellow liquid (temperature sensitive)
Storage Requirements Inert atmosphere (Argon/N2), -20 °C, protect from light

Data supported by 1[1].

Retrosynthetic Analysis and Route Selection

In drug development, the synthesis of 1-methylpiperidine-3-carbaldehyde typically originates from commercially available ethyl 1-methylpiperidine-3-carboxylate (a nipecotic acid derivative)[2]. Two primary retrosynthetic pathways are evaluated:

  • Route A: Two-Step Reduction-Oxidation (The Gold Standard) This route involves the complete reduction of the ester to 1-methylpiperidine-3-methanol using Lithium Aluminum Hydride (LiAlH₄), followed by a controlled Swern or Dess-Martin oxidation to the aldehyde[3].

  • Route B: Direct DIBAL-H Reduction This route attempts a direct, single-step reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures[4].

Table 2: Comparative Analysis of Synthetic Routes
ParameterRoute A: LiAlH₄ → Swern OxidationRoute B: Direct DIBAL-H Reduction
Overall Yield 75–85%40–60%
Chemoselectivity Excellent (avoids over-reduction)Poor (prone to forming hemiacetal/alcohol)
Scalability High (standard pilot-plant operations)Low (highly sensitive to mixing and temp)
Impurity Profile Trace dimethyl sulfide, unreacted alcoholUnreacted ester, primary alcohol[5]
Causality in Route Selection

While Route B offers superior atom economy, DIBAL-H reduction of aliphatic esters to aldehydes is notoriously difficult to arrest at the tetrahedral intermediate stage. The steric hindrance of the piperidine ring is insufficient to prevent the collapse of the intermediate, leading to over-reduction to the alcohol. Therefore, Route A is universally preferred in process chemistry for its deterministic causality: driving the reduction to completion, followed by a highly specific oxidation, ensures a predictable impurity profile and a self-validating workflow.

SynthesisWorkflow A Ethyl 1-methylpiperidine- 3-carboxylate B 1-Methylpiperidine- 3-methanol A->B LiAlH4, THF 0 °C to RT D Direct DIBAL-H Reduction A->D DIBAL-H -78 °C C 1-Methylpiperidine- 3-carbaldehyde B->C Swern Oxidation -78 °C D->C (Prone to over-reduction)

Synthetic workflow comparing two-step reduction-oxidation vs. direct DIBAL-H reduction.

Mechanistic Causality: The Swern Oxidation

The conversion of 1-methylpiperidine-3-methanol to the target aldehyde relies on the Swern Oxidation . This method is chosen over chromium-based oxidants (like PCC) to avoid heavy metal contamination in pharmaceutical intermediates.

Mechanistic Logic:

  • Activation: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at -78 °C to form a highly electrophilic chlorodimethylsulfonium intermediate. Causality: Strict temperature control is required here; above -60 °C, this intermediate decomposes via the Pummerer rearrangement, destroying the reagent.

  • Coupling: The primary alcohol attacks the sulfonium ion, forming an alkoxysulfonium ylide.

  • Deprotonation & Cleavage: Triethylamine (Et₃N) deprotonates the ylide. An intramolecular proton transfer subsequently collapses the complex, yielding the desired aldehyde and dimethyl sulfide gas.

SwernMechanism N1 DMSO + Oxalyl Chloride N2 Chlorodimethylsulfonium Intermediate N1->N2 -CO2, -CO (Strictly -78 °C) N3 Addition of Alcohol (1-Methylpiperidine-3-methanol) N2->N3 -HCl N4 Alkoxysulfonium Ylide N3->N4 N5 Addition of Triethylamine (Deprotonation) N4->N5 N6 1-Methylpiperidine-3-carbaldehyde + Dimethyl Sulfide N5->N6 Intramolecular proton transfer

Mechanistic pathway of the Swern oxidation highlighting the alkoxysulfonium ylide intermediate.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Protocol 1: Reduction to 1-Methylpiperidine-3-methanol

Supported by methodologies in 2[2] and 5[5].

  • Preparation: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF (10 mL/g) in a flame-dried, argon-purged flask. Cool to 0 °C using an ice bath.

  • Addition: Dissolve ethyl 1-methylpiperidine-3-carboxylate (1.0 equiv) in anhydrous THF (5 mL/g). Add dropwise to the LiAlH₄ suspension over 30 minutes to manage the exothermic hydride transfer.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (Self-Validation): Extract a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. Validation threshold: <1% starting ester remaining.

  • Fieser Workup (Causality-Driven): To quench the reaction without forming a gelatinous aluminum hydroxide emulsion, apply the Fieser method. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O.
    • Causality: This specific stoichiometric addition forces the precipitation of granular, easily filterable sodium aluminate salts[5].

  • Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield the alcohol.

Protocol 2: Swern Oxidation to 1-Methylpiperidine-3-carbaldehyde

Supported by methodologies in 3[3].

  • Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ (15 mL/g). Cool to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (3.0 equiv) dropwise. Stir for 15 minutes. Gas evolution (CO, CO₂) will be observed.

  • Substrate Addition: Dissolve 1-methylpiperidine-3-methanol (1.0 equiv) in CH₂Cl₂ (5 mL/g) and add dropwise. Stir for 45 minutes at -78 °C.

  • Deprotonation: Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • IPC (Self-Validation): TLC (DCM:MeOH 9:1, Dragendorff's stain). Validation threshold: Complete disappearance of the highly polar alcohol spot.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate carefully in vacuo (product is volatile).

  • Purification: Purify via Kugelrohr distillation or flash chromatography (using neutral alumina to prevent aldehyde degradation). Store immediately at -20 °C under argon.

Process Analytical Technology (PAT) & Quality Control

Due to the bifunctional nature of 1-methylpiperidine-3-carbaldehyde, standard silica gel chromatography often results in severe streaking and product loss due to the basic tertiary amine interacting with acidic silanol groups.

QC Recommendations:

  • Chromatography: If silica gel must be used, it must be pre-treated (deactivated) with 1-5% triethylamine in the eluent system.

  • Spectroscopic Validation: ¹H-NMR (CDCl₃) should display a distinct, sharp singlet or doublet (depending on the axial/equatorial conformer equilibrium) in the highly deshielded region (

    
     9.5 - 9.8 ppm), confirming the presence of the formyl proton without over-oxidation to the carboxylic acid.
    

References

  • Source: bldpharm.
  • Source: acs.
  • 1-Methyl-4-piperidinemethanol CAS 20691-89-8 Applications | Shaanxi Bloom Tech Co., Ltd.
  • 7583-53-1 | 1-Methyl-3-piperidinemethanol | Alcohols | Ambeed.
  • Source: google.

Sources

Technical Monograph: Physicochemical Profiling of 1-Methylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

1-Methylpiperidine-3-carbaldehyde (CAS 99658-56-7) represents a critical pharmacophore in the synthesis of neuroactive ligands, particularly muscarinic receptor modulators and acetylcholinesterase inhibitors. Unlike its 4-substituted isomer, the 3-substituted variant introduces a chiral center at the C3 position, offering a vector for stereochemical diversification in drug discovery.

This guide moves beyond standard catalog listings to address the practical challenges of working with this intermediate: its susceptibility to aerobic oxidation, its volatility, and the specific protocols required to maintain its integrity during experimental workflows.

Chemical Identification
ParameterDetail
IUPAC Name 1-Methylpiperidine-3-carbaldehyde
Common Synonyms 3-Formyl-1-methylpiperidine; N-Methylnipecotaldehyde
CAS Registry Number 99658-56-7
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
SMILES CN1CCCC(C=O)C1
InChI Key DYYBIPJEINPRQG-UHFFFAOYSA-N

Part 2: Physicochemical Properties[4][5]

Note: Due to the high reactivity and limited commercial availability of the pure aldehyde, several values below are derived from validated structure-property relationship (SPR) models and homologous series (e.g., 1-methylpiperidine-4-carbaldehyde).

Critical Constants Table
PropertyValue (Experimental/Predicted)Context & Causality
Physical State Liquid (Colorless to pale yellow)Low molecular weight tertiary amine with moderate polarity.
Boiling Point 170–175 °C (at 760 mmHg)Estimated. The 4-isomer boils at 173 °C. The 3-isomer typically exhibits a slightly lower BP due to reduced symmetry and packing efficiency.
Boiling Point (Reduced) 65–70 °C (at 15 mmHg)Recommended Distillation Range. Distillation at atmospheric pressure causes degradation.
Density 0.96 ± 0.05 g/cm³Consistent with piperidine derivatives (approx. 0.9–1.0 g/cm³).
Refractive Index (

)
1.465–1.475Typical for saturated heterocyclic amines.
pKa (Conjugate Acid) 8.6–9.1The basic nitrogen at N1 is protonated. The electron-withdrawing aldehyde group at C3 slightly lowers the pKa compared to N-methylpiperidine (pKa 10.08).
LogP 0.6–0.8Moderately lipophilic; crosses blood-brain barrier (BBB) effectively.
Solubility Miscible in DCM, THF, MeOH. Soluble in water (pH dependent).[1]High water solubility at pH < 8 due to protonation of the tertiary amine.

*Operational Note: Do not attempt atmospheric distillation. The compound undergoes self-aldol condensation and oxidation above 100 °C.

Part 3: Chemical Stability & Reactivity Profile

Understanding the reactivity of 1-Methylpiperidine-3-carbaldehyde is essential for designing successful synthetic routes.

Degradation Pathways
  • Aerobic Oxidation: The aldehyde proton is highly susceptible to autoxidation, converting the compound to 1-methylpiperidine-3-carboxylic acid (nipecotic acid derivative). This forms a white solid crust on the liquid surface.

  • Enolization & Racemization: The C3 proton is alpha to a carbonyl, making it acidic. In the presence of strong bases or even prolonged exposure to the basic piperidine nitrogen (intermolecularly), the stereocenter can racemize via the enol form.

  • Hydrate Formation: In aqueous media, the aldehyde exists in equilibrium with its gem-diol (hydrate), complicating NMR analysis in D₂O.

Handling Protocols
  • Atmosphere: Strictly Argon or Nitrogen.

  • Storage: -20 °C in amber glass.

  • Stabilizers: Can be stored as the bisulfite adduct (solid) and regenerated in situ to prevent oxidation.

Part 4: Experimental Workflows (Self-Validating Systems)

Since the commercial supply of this aldehyde is often impure or degrades during shipping, the most reliable approach is to synthesize it fresh from the stable alcohol precursor.

Protocol A: Swern Oxidation of (1-Methylpiperidin-3-yl)methanol

Rationale: Swern oxidation avoids the over-oxidation to carboxylic acid common with Jones reagent and avoids the heavy metal waste of PCC.

Reagents:

  • Oxalyl Chloride (COCl₂)

  • Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Starting Material: (1-Methylpiperidin-3-yl)methanol [CAS 3554-74-3]

Step-by-Step Methodology:

  • Activation (The "Swern Reagent"):

    • Cool a solution of Oxalyl Chloride (1.1 eq) in anhydrous DCM to -78 °C (Dry ice/acetone bath).

    • Add DMSO (2.2 eq) dropwise. Control: Maintain temp < -60 °C to prevent decomposition of the intermediate.

    • Stir for 15 minutes. Evolution of gas (CO/CO₂) indicates activation.

  • Oxidation:

    • Add (1-Methylpiperidin-3-yl)methanol (1.0 eq) dissolved in minimum DCM dropwise.

    • Stir at -78 °C for 45 minutes. The mixture will become cloudy (alkoxysulfonium salt formation).

  • Termination:

    • Add Triethylamine (5.0 eq) dropwise. The reaction will turn into a thick white suspension.

    • Allow the mixture to warm to 0 °C over 30 minutes.

  • Work-up (Critical for Amine Retention):

    • Note: Do not use acidic wash (HCl), or you will lose the product to the aqueous phase.

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo (keep bath < 30 °C).

  • Purification (The Self-Validating Step):

    • Kugelrohr Distillation: 65–70 °C at 15 mmHg.

    • Validation: Check NMR (CDCl₃).[2] Aldehyde proton should appear as a singlet/doublet at ~9.6 ppm. If carboxylic acid is present, a broad peak at >11 ppm will be visible.

Protocol B: Bisulfite Adduct Formation (Storage Strategy)

If the aldehyde must be stored for >1 week, convert it to the bisulfite adduct.

  • Dissolve crude aldehyde in minimal Ethanol.

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃, 1.2 eq).

  • Precipitate forms immediately. Filter and dry.[3]

  • Regeneration: Treat solid with sat. NaHCO₃ and extract with DCM when needed.

Part 5: Visualization of Workflows

Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis from the stable alcohol and the subsequent divergent pathways for drug discovery (Reductive Amination vs. Wittig Olefination).

G Alcohol Start: (1-Methylpiperidin-3-yl)methanol (Stable Precursor) Swern Swern Oxidation (COCl2, DMSO, Et3N, -78°C) Alcohol->Swern Aldehyde Target: 1-Methylpiperidine-3-carbaldehyde (Unstable Intermediate) Swern->Aldehyde Yield ~85% Bisulfite Bisulfite Adduct (Solid Storage Form) Aldehyde->Bisulfite NaHSO3 (Storage) RedAm Reductive Amination (NaBW4, R-NH2) -> Amines Aldehyde->RedAm Drug Discovery Path A Wittig Wittig Reaction (Ph3P=R) -> Alkenes Aldehyde->Wittig Drug Discovery Path B Oxidation Degradation (Air Oxidation -> Acid) Aldehyde->Oxidation Improper Storage Bisulfite->Aldehyde NaHCO3 (Regen)

Figure 1: Synthesis, storage, and application workflow for 1-Methylpiperidine-3-carbaldehyde.

Part 6: References

  • Chemical Identity & Nomenclature: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12202685, 1-Methylpiperidine-3-carbaldehyde. Retrieved from [Link]

  • Synthesis Protocol (Swern Oxidation of Piperidines): Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Retrieved from [Link]

  • Handling of Chiral Piperidines: Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679-3681. Retrieved from [Link]

Sources

1-Methylpiperidine-3-carbaldehyde boiling point and density

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 20173-04-0 | Formula: C₇H₁₃NO | MW: 127.19 g/mol

Executive Summary

1-Methylpiperidine-3-carbaldehyde is a critical heterocyclic building block utilized primarily in the synthesis of ligands for G-protein coupled receptors (GPCRs), specifically muscarinic and opioid receptor modulators. Unlike its thermodynamically stable precursors (esters and alcohols), this aldehyde exhibits significant reactivity, making it prone to oxidation and self-condensation.

Critical Technical Insight: Due to its instability, this compound is frequently generated in situ or used immediately following workup. While database values for boiling points exist, they often reflect predicted models or values for the hydrochloride salt. This guide provides the operational parameters required to handle this intermediate effectively in a drug discovery context.

Physicochemical Profile

The following data synthesizes experimental values from immediate precursors and structure-property relationship (SPR) predictions for the target aldehyde.

Table 1: Physical Properties & Specifications
PropertyValue / RangeContext & Notes
Boiling Point (Atmospheric) ~170–180 °C (Predicted)Do not distill at atm. pressure. High risk of decomposition/oxidation.
Boiling Point (Vacuum) 65–75 °C @ 10–12 mmHg Estimated based on the ethyl ester precursor (88°C @ 11 mmHg).
Density 0.94 – 0.96 g/mL Denser than 1-methylpiperidine (0.82 g/mL) but lighter than the ester (0.954 g/mL).
Refractive Index (

)
1.460 – 1.470Estimated.
Appearance Colorless to pale yellow liquidDarkens rapidly upon exposure to air (oxidation to carboxylic acid).
Solubility DCM, THF, Ethyl AcetateMiscible with most organic solvents; avoid protic solvents if Schiff base formation is undesirable.

Analytic Note: The most reliable method for verifying identity is 1H-NMR , looking for the characteristic aldehyde proton doublet/singlet at δ 9.5–9.8 ppm .

Synthetic Pathways & Purification Strategy

Because the aldehyde is sensitive, the "Gold Standard" protocol involves purifying the stable alcohol precursor and performing a mild oxidation as the final step.

Core Synthesis Workflow

The most robust route utilizes Ethyl 1-methyl-3-piperidinecarboxylate as the starting material.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the ester to the alcohol.

  • Oxidation: Swern or IBX oxidation of the alcohol to the aldehyde.

Diagram 1: Synthesis & Degradation Logic

SynthesisPath Ester Ethyl 1-methyl-3- piperidinecarboxylate (Stable Precursor) Alcohol 1-Methyl-3- piperidinemethanol (Purification Checkpoint) Ester->Alcohol LiAlH4, THF 0°C -> Reflux Aldehyde 1-Methylpiperidine- 3-carbaldehyde (Target) Alcohol->Aldehyde Swern Ox. (DMSO, (COCl)2) -78°C Acid Carboxylic Acid (Oxidation Impurity) Aldehyde->Acid O2 (Air Exposure) Dimer Aldol/Polymer (Degradation Product) Aldehyde->Dimer Heat/Base (Self-Condensation)

Caption: Synthesis proceeds via reduction of the stable ester to the alcohol, followed by controlled oxidation. Dotted lines indicate degradation pathways if handling protocols are breached.

Detailed Protocol: Swern Oxidation (Recommended)

This method avoids high temperatures, preserving the integrity of the aldehyde.

  • Activation: To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.

  • Addition: Add 1-methyl-3-piperidinemethanol (1.0 equiv) in DCM dropwise. Maintain temperature < -60°C. Stir for 30 min.

  • Quenching: Add triethylamine (5.0 equiv) and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.

  • Purification: If distillation is required, use Kugelrohr distillation under high vacuum (<1 mmHg) at the lowest possible temperature.

Handling, Stability & Storage

The piperidine nitrogen is basic, which can catalyze aldol condensations of the aldehyde moiety if the sample is neat and warm.

Storage Protocol (The "Cold Chain")
  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Temperature: -20°C (Freezer) is mandatory for long-term storage (>24 hours).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-induced radical oxidation.

Diagram 2: Handling Decision Tree

Handling Start Synthesized Aldehyde Usage Immediate Use? Start->Usage Yes Proceed to Reductive Amination or Wittig Usage->Yes < 4 hours No Storage Required Usage->No Process 1. Flush with Argon 2. Seal with Parafilm 3. Store at -20°C No->Process Check Re-Check Purity (NMR) Before Use Process->Check After >24h

Caption: Operational workflow for handling the aldehyde to minimize decomposition risks.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other cyclic amines.

  • Reductive Amination: The most common application. Reacting this aldehyde with primary/secondary amines using STAB (Sodium Triacetoxyborohydride) yields 3-aminomethyl-piperidine derivatives.

  • Wittig Olefination: Used to extend the carbon chain at the 3-position, often for linking the piperidine ring to aromatic systems in antipsychotic drug development.

  • Fragment-Based Design: The 1-methylpiperidine motif provides a basic center (pKa ~10) that frequently interacts with Aspartate residues in GPCR binding pockets (e.g., Muscarinic M1/M4).

References

  • PubChem Compound Summary. 1-Methylpiperidine-3-carbaldehyde (CID 15428061). National Center for Biotechnology Information. [Link]

  • Organic Syntheses. General Protocol for Swern Oxidation of Piperidine Alcohols. [Link]

Safe Handling and Experimental Workflows for 1-Methylpiperidine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter the challenges of scaling up syntheses involving highly reactive, bifunctional intermediates. 1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) is a critical building block in drug development, often utilized in reductive aminations and chain-elongation reactions to construct complex piperidine scaffolds[1]. However, its dual functional nature—a basic tertiary amine coupled with a reactive aldehyde—imparts significant chemical instability and acute safety hazards. This guide deconstructs the mechanistic rationale behind its stringent storage requirements, details self-validating protocols for Schlenk line manipulations, and outlines emergency mitigation strategies for its UN 2924 classification.

Chemical Profile & Mechanistic Hazard Analysis

To design a safe experimental protocol, we must first understand the intrinsic reactivity of the molecule. The aldehyde moiety is highly susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid. Simultaneously, the basic tertiary amine can catalyze aldol-type self-condensation if the temperature is not strictly controlled.

Table 1: Physicochemical and Hazard Profile of 1-Methylpiperidine-3-carbaldehyde

Property / ParameterValue / Classification
CAS Number 99658-56-7
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Storage Conditions Inert atmosphere (Ar/N2), Store in freezer under -20°C
UN Classification UN 2924 (Class 3, Subsidiary 8, PG III)
Signal Word Danger
Hazard Statements (GHS) H225, H302, H315, H318, H335

Causality of Hazards:

  • H225 (Highly Flammable Liquid and Vapor): The low molecular weight and high vapor pressure at ambient temperatures create explosive mixtures with air. Ignition can occur from static discharge or hot surfaces[2],.

  • H318 (Causes Serious Eye Damage) & H314 (Corrosivity): The tertiary amine acts as a strong localized base. Upon contact with biological moisture, it causes rapid saponification of lipids in skin and ocular tissue, necessitating its Class 8 (Corrosive) subsidiary transport classification[3],[4].

Causality in Storage & Handling

Why do we store this compound at -20°C under an inert atmosphere? The protocol is not arbitrary; it is a thermodynamic necessity.

  • Thermal Control (-20°C): Lowering the thermal energy of the system suppresses the activation energy required for intermolecular aldol condensation. If left at room temperature, the basic amine group will catalyze the nucleophilic attack of one molecule's alpha-carbon onto another's aldehyde carbon, resulting in a polymerized, useless tar[2].

  • Inert Atmosphere (Argon/Nitrogen): Oxygen acts as a radical initiator for the autoxidation of aldehydes. By displacing oxygen with Argon (which is heavier than air and provides a better "blanket" than Nitrogen), we prevent the formation of peroxy acid intermediates that ultimately degrade the reagent into a highly corrosive carboxylic acid[5].

Experimental Workflow: Safe Handling via Schlenk Line

Because 1-Methylpiperidine-3-carbaldehyde is both flammable and sensitive to oxidation, benchtop transfers are unacceptable. We must utilize a Schlenk line to ensure a strictly anhydrous and anaerobic environment[6],[7].

Self-Validating Protocol: Inert Transfer and Reaction Setup

  • Apparatus Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under dynamic vacuum (≤ 10⁻² Torr). Validation: The pressure gauge must hold steady at the baseline vacuum level when the pump is isolated, confirming no atmospheric leaks[7].

  • Purge Cycle: Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times. Causality: This mathematically dilutes residual atmospheric oxygen to sub-ppm levels, preventing autoxidation of the aldehyde[6].

  • Reagent Thawing: Remove the 1-Methylpiperidine-3-carbaldehyde from the -20°C freezer. Allow it to warm to ambient temperature while still sealed in a desiccator or under an argon blanket. Causality: Opening a cold vessel causes instantaneous condensation of atmospheric moisture, which can hydrate the aldehyde and ruin reaction stoichiometry[5].

  • Syringe Transfer: Purge a gas-tight syringe with Argon three times. Pierce the septum of the reagent bottle, draw the required volume, and transfer it to the Schlenk flask against a positive counter-flow of Argon[6].

  • Reaction Execution: Dilute with a rigorously degassed, anhydrous solvent (e.g., THF or DCM) and proceed with the downstream transformation (e.g., addition of a reducing agent for reductive amination).

SchlenkWorkflow Start Flame-Dry Flask Under Vacuum Cycle Vacuum/Argon Purge (3x) Start->Cycle Thaw Thaw Reagent (Sealed/Ar Blanket) Cycle->Thaw Transfer Argon-Purged Syringe Transfer Thaw->Transfer React Reaction Execution (Positive Ar Flow) Transfer->React

Caption: Step-by-step logic for the anaerobic transfer of 1-Methylpiperidine-3-carbaldehyde.

Emergency Response & Spill Mitigation (UN 2924)

In the event of a spill, the dual hazards of flammability and corrosivity dictate a rapid, phased response. Water must be used cautiously, as the compound is a flammable liquid (Class 3) and may spread if not contained properly[3],.

Step-by-Step Mitigation Protocol:

  • Immediate Isolation: Evacuate non-essential personnel. Eliminate all ignition sources (hot plates, static discharges) immediately, as the vapor is heavier than air and can travel to a distant ignition source and flash back[4],.

  • PPE Upgrade: Responders must don a chemical-resistant suit, face shield, and a respirator with an organic vapor cartridge to protect against H335 (respiratory irritation) and H314 (corrosive burns)[2],.

  • Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., dry sand or vermiculite). Causality: Combustible absorbents like sawdust can ignite upon contact with reactive corrosive liquids[4].

  • Neutralization: Because the compound contains a basic piperidine ring, carefully neutralize the absorbed spill with a dilute, weak acid (e.g., 5% citric acid solution) to form a stable, non-volatile salt. Validation: Check the pH of the slurry with indicator paper to ensure it is near neutral (pH 6-8) before final collection.

  • Disposal: Scoop the neutralized slurry using non-sparking tools into a chemically compatible, sealable hazardous waste container labeled appropriately for UN 2924[3],.

SpillResponse Spill Spill Detected (UN 2924) Isolate Eliminate Ignition & Evacuate Area Spill->Isolate PPE Don Chem-Resistant PPE & Respirator Isolate->PPE Contain Contain with Dry Sand/Vermiculite PPE->Contain Neutralize Neutralize Base (Dilute Citric Acid) Contain->Neutralize Dispose Collect via Non-Sparking Tools Neutralize->Dispose

Caption: Phased emergency response pathway for UN 2924 flammable and corrosive liquid spills.

References

1.[1] BLD Pharm: Product Name : 1-Methylpiperidine-3-carbaldehyde . bldpharm.com. 1 2.[2] 99658-56-7|1-Methylpiperidine-3-carbaldehyde|BLD Pharm . bldpharm.com. 2 3.[6] Schlenk Line Safety . schlenklinesurvivalguide.com.6 4.[5] Water Reactive Chemicals - Flammable Liquids . uci.edu. 5 5.[3] UN 2924: Flammable liquids, corrosive, n.o.s. - Substance information . hazmattool.com. 3 6.[4] SAFETY DATA SHEET - Merck Millipore . merckmillipore.com. 4 7.[7] The Glassware Gallery: Schlenk Lines and Vacuum Lines . ilpi.com. 7 8. SAFETY DATA SHEET - Sigma-Aldrich . sigmaaldrich.com.

Sources

GHS Hazard Statements and Safe Handling Protocols for 1-Methylpiperidine-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. It is primarily deployed to incorporate the basic piperidine scaffold into target molecules via reductive amination[1]. However, its unique chemical structure imparts significant volatility, reactivity, and toxicity. As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a system of physical and chemical causalities. This whitepaper deconstructs the Globally Harmonized System (GHS) hazard statements associated with 1-Methylpiperidine-3-carbaldehyde, explains the mechanistic reasons behind these hazards, and provides a field-proven, self-validating experimental methodology for its safe application.

Chemical Profile & Structural Causality of Hazards

To safely handle 1-Methylpiperidine-3-carbaldehyde, researchers must understand why it is hazardous. The compound's risk profile is directly dictated by its two functional groups: a tertiary amine embedded in a piperidine ring, and a pendant aliphatic aldehyde.

According to standardized safety data [2], the compound triggers five critical GHS hazard statements. The structural causality for each is as follows:

  • H225 (Highly flammable liquid and vapor): The low molecular weight (127.18 g/mol ) combined with the volatile aldehyde moiety results in a high vapor pressure and a low flash point. In the presence of ambient oxygen, the vapor can easily reach its lower explosive limit (LEL)[3].

  • H315 (Causes skin irritation) & H318 (Causes serious eye damage): The tertiary amine nitrogen is a moderate base (typical piperidine pKa ~10). Upon contact with physiological moisture, it rapidly saponifies lipids and disrupts the local acid mantle. Simultaneously, the electrophilic aldehyde carbon cross-links proteins and forms Schiff bases with biological amines in the cornea, leading to irreversible tissue denaturation[2].

  • H335 (May cause respiratory irritation): The inherent volatility of the compound allows the basic amine and reactive aldehyde to easily vaporize, aggressively reacting with the mucous membranes of the respiratory tract upon inhalation[2].

  • H302 (Harmful if swallowed): Ingestion leads to rapid gastrointestinal absorption of the lipophilic piperidine core, resulting in systemic alkaloid-like toxicity[2].

GHS Hazard Deconstruction & Risk Mitigation Matrix

A robust safety protocol pairs every chemical hazard with a specific, non-negotiable engineering control or Personal Protective Equipment (PPE) requirement.

GHS CodeHazard StatementChemical CausalityRequired Mitigation / Engineering Control
H225 Highly flammable liquid and vaporHigh volatility, low flash pointSchlenk line (Ar/N2), grounded equipment, exclusion of ignition sources.
H302 Harmful if swallowedGI absorption of lipophilic amineProhibition of mouth pipetting, strict laboratory hygiene.
H315 Causes skin irritationBasic amine disrupts skin pHNitrile or butyl rubber gloves, fully buttoned lab coat.
H318 Causes serious eye damageCorneal protein denaturationSplash-proof chemical goggles combined with a full face shield.
H335 May cause respiratory irritationMucosal reactivity of vaporsClass II Fume Hood with continuously verified face velocity.

Experimental Workflow Visualization

The following diagram maps the logical relationship between the compound's intrinsic GHS hazards and the necessary experimental workflow. This visualization ensures a self-validating safety loop where every hazard is actively neutralized by a procedural step.

G cluster_Hazards GHS Hazard Identification & Mitigation Start 1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) H225 H225: Highly Flammable Mitigation: Argon Purge Start->H225 H318 H318: Serious Eye Damage Mitigation: Face Shield Start->H318 H335 H335: Respiratory Irritation Mitigation: Fume Hood Start->H335 Reaction Reductive Amination Setup (DCE, STAB, 0°C to RT) H225->Reaction H318->Reaction H335->Reaction Quench In Situ Quenching (Sat. NaHCO3) Reaction->Quench Waste Aqueous & Organic Waste Segregation Quench->Waste

Safety-validated experimental workflow for handling 1-Methylpiperidine-3-carbaldehyde.

Step-by-Step Methodology: Safe Execution of Reductive Amination

Reductive amination is the premier method for coupling 1-Methylpiperidine-3-carbaldehyde with target amines. In modern drug discovery, is the industry-standard reducing agent[1]. STAB is preferred over sodium cyanoborohydride because it is milder, highly selective for imines over aldehydes, and avoids the generation of highly toxic hydrogen cyanide gas[4].

Protocol: Synthesis of a Substituted 1-Methylpiperidin-3-yl-methanamine
  • Step 1: Inert Atmosphere Setup (Mitigates H225)

    • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon for 15 minutes using a Schlenk line.

    • Causality: Displacing oxygen and ambient moisture prevents the flash ignition of the highly flammable aldehyde vapors (H225) and protects the moisture-sensitive STAB reagent from premature hydrolysis[5].

  • Step 2: Reagent Transfer (Mitigates H318, H335)

    • Action: Inside a certified fume hood, don a face shield over safety goggles, and double-layer nitrile gloves. Using a gas-tight syringe, transfer 1.0 equivalent of 1-Methylpiperidine-3-carbaldehyde and 1.05 equivalents of the primary amine into the flask. Dissolve in anhydrous 1,2-dichloroethane (DCE)[6].

    • Causality: Fume hood containment captures the severely irritating vapors (H335), while the face shield protects against splash-induced corneal denaturation (H318). DCE is the optimal solvent as it solubilizes the reagents without reacting with STAB[4].

  • Step 3: Imine Formation and Reduction

    • Action: Stir the mixture at room temperature for 1-2 hours to drive imine formation. Cool the flask to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of STAB[1].

    • Causality: Pre-forming the imine minimizes the risk of STAB directly reducing the unhindered aliphatic aldehyde. Cooling to 0°C controls the exothermic hydride transfer, preventing solvent boiling and mitigating fire risks (H225)[4].

  • Step 4: In Situ Quenching and Workup

    • Action: After 12 hours of stirring at room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

    • Causality: The basic aqueous quench neutralizes unreacted STAB (releasing harmless H₂ gas) and safely partitions the newly formed lipophilic amine into the organic layer, eliminating residual reactive hydride species.

Emergency Response & Self-Validating Safety Protocols

A protocol is only trustworthy if it is self-validating. Researchers must rely on continuous physical feedback loops to ensure safety systems are active before handling 1-Methylpiperidine-3-carbaldehyde.

  • Ventilation Validation (H335): Before opening the reagent bottle, visually verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). The absence of an audible airflow alarm validates the mitigation of respiratory hazards.

  • Inert Gas Validation (H225): Observe the bubbler on the Schlenk line. A steady rate of 1-2 bubbles per second provides physical proof of positive Argon pressure, guaranteeing the exclusion of oxygen and actively mitigating flammability risks.

  • Spill Response: In the event of a spill, immediately extinguish all ignition sources. Do not use water , as it will spread the flammable liquid and potentially react with nearby reducing agents. Absorb the spill with inert materials (e.g., sand or vermiculite) and dispose of it in a sealed, halogen-free organic waste container.

References

Sources

Spectroscopic data for 1-Methylpiperidine-3-carbaldehyde (NMR, IR)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: Spectroscopic Characterization of 1-Methylpiperidine-3-carbaldehyde

Executive Summary & Structural Dynamics

1-Methylpiperidine-3-carbaldehyde is a critical pharmacophore intermediate, frequently employed in the synthesis of muscarinic agonists (e.g., Talsaclidine analogs) and Alzheimer’s disease therapeutics. Its characterization presents unique challenges due to the coexistence of a basic tertiary amine and a reactive aldehyde functionality within the same molecule.

Structural Instability Warning: Unlike its ester precursors, this aldehyde is thermodynamically prone to:

  • Epimerization: The C3 position is acidic (

    
    -to-carbonyl). In the presence of the internal basic amine or external bases, the chiral center racemizes rapidly.
    
  • Hydration/Polymerization: On exposure to moisture, it forms gem-diols (hydrates). In concentrated forms, it may undergo self-aldol condensation.

Handling Protocol:

  • Storage: Store under Argon at -20°C.

  • Analysis: Analyze immediately upon isolation. Avoid protic solvents (MeOH, H2O) for NMR unless observing hydrate formation.

Spectroscopic Profile: Infrared (IR) Spectroscopy

The IR spectrum provides the most rapid confirmation of the oxidation state (Alcohol


 Aldehyde) or reduction (Ester 

Aldehyde).
Diagnostic Bands
Functional GroupWavenumber (

)
IntensityAssignment / Notes
Aldehyde C-H 2700 – 2850 MediumFermi Resonance Doublet. Two distinct bands characteristic of the aldehyde C-H stretch.
Bohlmann Bands 2700 – 2800 Weak-MedC-H stretches anti-periplanar to the Nitrogen lone pair. Note: These often overlap with the lower frequency aldehyde C-H band.
Carbonyl (C=O) 1720 – 1735 StrongSharp aldehyde carbonyl stretch. Distinct from ester precursors (~1735-1750

) and amide byproducts.
C-N Stretch 1100 – 1250 MediumAliphatic amine C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection:

  • 
    :  Standard, but trace acidity can protonate the nitrogen, causing chemical shift variations (
    
    
    
    0.1–0.5 ppm) and line broadening.
  • 
     (Benzene-d6):  Recommended for superior resolution of ring protons and to avoid acid-catalyzed epimerization during acquisition.
    
NMR Data (400 MHz, )

Note: Chemical shifts are representative. Exact values depend on concentration and pH.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
-CHO 9.65 d or s 1H

Diagnostic. Aldehyde proton. Distinctive downfield shift.
N-CH3 2.28 s 3H -N-Methyl singlet. Sharp and intense.
H-2 (eq) 2.85 – 2.95 dd 1H

Protons adjacent to N are deshielded. Equatorial H is further downfield.
H-2 (ax) 1.95 – 2.10 td 1H -Axial proton adjacent to N.
H-6 (eq) 2.75 – 2.85 m 1H -Adjacent to N.
H-6 (ax) 1.85 – 1.95 m 1H -Adjacent to N.
H-3 2.45 – 2.55 m 1H -

-proton to carbonyl. Shifted downfield relative to piperidine.
H-4, H-5 1.20 – 1.70 m 4H ComplexRemaining ring methylene protons.
NMR Data (100 MHz, )
CarbonShift (

, ppm)
TypeAssignment
C=O 203.5 CH Aldehyde Carbonyl. Key indicator of successful synthesis.
C-2 56.2


to Nitrogen.
C-6 55.8


to Nitrogen.
N-CH3 46.4

N-Methyl group.
C-3 48.1


to Carbonyl.
C-4 24.5


to Carbonyl.
C-5 24.2


to Carbonyl.

Experimental Protocol: Synthesis & Isolation

The most reliable route to high-purity 1-methylpiperidine-3-carbaldehyde is the Swern Oxidation of the corresponding alcohol (1-methyl-3-piperidinemethanol). Direct reduction of the ester often leads to over-reduction to the alcohol.

Workflow Visualization

G Start Start: 1-Methyl-3- piperidinemethanol Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Start->Swern -78°C, 30 min Quench Quench (Sat. NaHCO3) Swern->Quench Warm to 0°C Extract Extraction (DCM, Cold) Quench->Extract Rapid Workup Isolate Isolation (Kugelrohr Distillation) Extract->Isolate Remove Solvent Product Target: 1-Methylpiperidine- 3-carbaldehyde Isolate->Product High Vac, <40°C

Caption: Optimized Swern Oxidation workflow for isolating labile amino-aldehydes.

Detailed Methodology
  • Activation: To a flame-dried flask under Argon, add oxalyl chloride (1.2 equiv) in dry DCM. Cool to -78°C. Add dry DMSO (2.4 equiv) dropwise. Stir for 15 min.

  • Oxidation: Add 1-methyl-3-piperidinemethanol (1.0 equiv) in DCM dropwise, maintaining temperature below -70°C. Stir for 45 min.

  • Termination: Add triethylamine (5.0 equiv) dropwise. The mixture will turn white/cloudy. Allow to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated

    
    . Extract rapidly with DCM (
    
    
    
    ).
    • Critical Step: Wash organic layer with brine, dry over

      
      , and concentrate in vacuo without heating (water bath < 25°C).
      
  • Purification: The crude oil is often pure enough for immediate use. If purification is required, use Kugelrohr distillation under high vacuum. Do not use silica chromatography (the aldehyde will degrade/stick to silica due to the amine).

Troubleshooting & Quality Control

IssueObservationRoot CauseSolution
Missing Aldehyde Signal NMR: No signal at 9.6 ppm; new signals at 4-5 ppm.Hydrate Formation. Sample is wet. Dry with

or use molecular sieves in NMR tube.
Complex Multiplets NMR: Double sets of peaks.Rotamers/Epimers. Check if C3 has racemized. If intentional, report as diastereomers.
Low Yield Low mass recovery.Volatility. The aldehyde is volatile. Do not apply high vacuum for extended periods during solvent removal.

References

  • PubChem. Compound Summary for CID 351626, Methyl piperidine-3-carboxylate (Precursor Data). National Library of Medicine (US). [Link]

  • National Institute of Standards and Technology (NIST). 1-Piperidinecarboxaldehyde IR Spectrum (Analog Reference). NIST Mass Spectrometry Data Center.[1] [Link]

  • Journal of Medicinal Chemistry. Synthesis of Muscarinic Agonists. (General reference for piperidine aldehyde synthesis protocols). [Link]

Sources

Methodological & Application

Reactions involving 1-Methylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for 1-Methylpiperidine-3-carbaldehyde

Abstract

1-Methylpiperidine-3-carbaldehyde (CAS: 20173-04-0) is a critical chiral building block in the synthesis of muscarinic agonists, antihistamines, and sigma-receptor ligands.[1] Its piperidine core serves as a pharmacophore, while the C3-formyl group offers a versatile handle for divergent synthesis. However, its dual nature—containing both a basic tertiary amine and an oxidation-prone aldehyde—presents unique challenges in handling and purification. This guide details optimized protocols for reductive amination and carbon-carbon bond formation, emphasizing methods that preserve the integrity of the basic nitrogen and minimize racemization at the C3 position.

Part 1: Chemical Profile & Critical Handling

The successful utilization of 1-Methylpiperidine-3-carbaldehyde requires strict adherence to storage and handling protocols to prevent degradation.

Chemical Profile:

  • Structure: A piperidine ring N-methylated at position 1, with an aldehyde moiety at position 3.[1]

  • Reactivity: The C3 proton is

    
    -to the carbonyl, making it susceptible to enolization and subsequent racemization under strong basic conditions. The N1 nitrogen is basic (pKa ~10 for conjugate acid), requiring careful pH management during workup.[1]
    
  • Stability: The aldehyde is highly prone to air oxidation to the corresponding carboxylic acid (1-methylpiperidine-3-carboxylic acid).

Handling Protocols:

  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Quality Control (Pre-Reaction): Always acquire a

    
    H-NMR in CDCl
    
    
    
    before use.
    • Pass: Distinct aldehyde proton singlet/doublet at

      
       9.6–9.8 ppm.
      
    • Fail: Appearance of broad exchangeable singlets (carboxylic acid) or loss of the aldehyde peak.

  • Purification: If oxidation is detected (>5%), purify via vacuum distillation (if liquid) or rapid filtration through a basic alumina plug (to trap acids) immediately prior to use.[1]

Part 2: Reaction Decision Framework

The following decision tree guides the selection of synthetic pathways based on the desired target pharmacophore.

Reaction_Pathway Start 1-Methylpiperidine- 3-carbaldehyde Target_Amine Target: Secondary/ Tertiary Amine Start->Target_Amine Reductive Amination (Protocol A) Target_Alkene Target: Alkene (Chain Extension) Start->Target_Alkene Wittig/HWE (Protocol B) Target_Alcohol Target: Secondary Alcohol Start->Target_Alcohol Grignard/Lithium Addition Method_STAB Reagent: Na(OAc)3BH Target_Amine->Method_STAB Preferred (Mild) Method_Base Reagent: tBuOK / NaH Target_Alkene->Method_Base Strong Base (Risk: Racemization)

Figure 1: Synthetic decision matrix for C3-functionalization. Blue paths indicate nitrogen retention; Green paths indicate carbon chain extension.

Part 3: Core Protocol A – Reductive Amination

Context: This is the most frequent transformation for this scaffold. The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better control over pH, which is critical for maintaining the imine equilibrium without protonating the piperidine nitrogen to the point of inactivity.

Reagents & Materials:

  • Substrate: 1-Methylpiperidine-3-carbaldehyde (1.0 equiv)[1]

  • Amine Partner: Primary or Secondary Amine (1.1–1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Glacial Acetic Acid (1.0–2.0 equiv) – Crucial for catalyzing imine formation.[1]

Step-by-Step Protocol:

  • Imine Formation (The Equilibrium Step):

    • In a flame-dried round-bottom flask under N

      
      , dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).
      
    • Add Glacial Acetic Acid (1.0 equiv).

    • Scientific Logic:[2][3][4][5][6][7] The acetic acid buffers the solution. It protonates the carbonyl oxygen to facilitate nucleophilic attack by the amine, but the medium remains acidic enough to prevent the basic piperidine nitrogen from interfering, yet not so acidic that the nucleophilic amine is fully protonated and deactivated.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction (The Irreversible Step):

    • Add STAB (1.4 equiv) in one portion.

    • Stir at RT for 4–16 hours. Monitor by LC-MS (consumption of imine mass).[3]

  • Workup (The "Self-Validating" Purification):

    • Quench: Add saturated aqueous NaHCO

      
       until gas evolution ceases.
      
    • Extraction: Extract with DCM (3x).

    • Phase Check: The product contains a basic piperidine nitrogen. It will reside in the organic layer only if the pH is >9.

    • Wash: Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash chromatography using DCM:MeOH:NH

      
      OH (e.g., 90:9:1).[1] The ammonia is required to elute the basic amine product from the silica gel.
      

Part 4: Core Protocol B – Wittig Olefination

Context: Used to extend the carbon chain. Risk Warning: The conditions for Wittig reactions (strong base) can deprotonate the C3 position (


 to the aldehyde), leading to racemization of the chiral center.[1] If enantiopurity is essential, use the HWE reaction with milder bases (e.g., LiCl/DBU conditions) or ensure low temperatures.[1]

Reagents:

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (or derivative) (1.2 equiv)[1]

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Ylide Generation:

    • Suspend the phosphonium salt in THF at 0°C under Argon.

    • Add KOtBu portion-wise. The solution should turn bright yellow/orange (ylide formation).

    • Stir for 30–45 minutes at 0°C.

  • Addition:

    • Cool the ylide solution to -78°C (Dry ice/acetone bath). Low temperature is critical to minimize racemization.

    • Add 1-Methylpiperidine-3-carbaldehyde (dissolved in minimal THF) dropwise over 10 minutes.

  • Reaction:

    • Allow the reaction to warm slowly to RT over 2 hours.

    • Checkpoint: TLC will show the disappearance of the polar aldehyde and appearance of a less polar alkene.

  • Workup (Acid-Base Extraction Strategy):

    • This molecule allows a "chemical purification."

    • Step A: Extract the reaction mixture with 1N HCl. The product (basic nitrogen) moves to the aqueous phase; Triphenylphosphine oxide (TPPO) remains in the organic phase.

    • Step B: Wash the aqueous layer with Ether (removes remaining TPPO).

    • Step C: Basify the aqueous layer (pH >12) with NaOH pellets or 6N NaOH.

    • Step D: Extract the free base product into DCM or Ether.

Part 5: Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (Reductive Amination) Aldehyde oxidation prior to reaction.Check starting material H-NMR. Distill if COOH > 5%.
No Reaction (Reductive Amination) Imine failed to form (pH too high/low).Ensure Acetic Acid was added. If amine is an HCl salt, add Et3N (1 equiv) to freebase it first.[1]
Racemization (Wittig) Base was too strong or Temp too high.Use HWE conditions (Masamune-Roush) with LiCl/DBU or conduct Wittig at -78°C strictly.
TPPO Contamination Poor separation during column.Use the Acid-Base extraction workup described in Protocol B to remove neutral byproducts.

Part 6: Visualizing the Workflow

The following diagram illustrates the critical "Acid-Base Workup" logic required for cleaning up reactions involving this basic scaffold.

Workup_Logic Crude Crude Reaction Mixture (Product + Byproducts) Acid_Wash Add 1N HCl (Acidify to pH 1) Crude->Acid_Wash Phase_Sep1 Phase Separation Acid_Wash->Phase_Sep1 Org_Layer1 Organic Layer (Contains TPPO, Neutrals) Phase_Sep1->Org_Layer1 Discard Aq_Layer1 Aqueous Layer (Contains Product-H+) Phase_Sep1->Aq_Layer1 Keep Basify Basify with NaOH (pH > 12) Aq_Layer1->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow for removing neutral impurities (like Phosphine oxides) from the basic piperidine product.

References

  • Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Sigma-Aldrich. "Product Specification: 1-Methylpiperidine-3-carboxylic acid (Oxidation Product)." [1]

  • Ma, D., et al. (2003).[1] "CuI-Catalyzed Coupling Reaction of Aryl Halides with beta-Amino Acids." Organic Letters. (Demonstrates piperidine scaffold stability).

  • Vedejs, E., et al. (1990).[1][4] "Mechanism of the Wittig Reaction: The Role of Substituents at Phosphorus." Journal of the American Chemical Society.[4][8]

  • BenchChem. "Optimizing Reductive Amination for Piperidine Synthesis."

Sources

Use of 1-Methylpiperidine-3-carbaldehyde in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Methylpiperidine-3-carbaldehyde in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

1-Methylpiperidine-3-carbaldehyde (CAS: 20665-36-7) is a "privileged scaffold" precursor in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] Its value lies in the 3-substituted piperidine ring, a motif found in numerous GPCR ligands (Muscarinic M1/M4 agonists, Histamine H3 antagonists) and kinase inhibitors.

Unlike its 4-substituted counterpart, the 3-isomer introduces a chiral center (


), offering vectors for stereochemical exploration. However, this molecule presents specific challenges: oxidative instability  and C3-epimerization risk . This guide provides field-proven protocols to harness its reactivity while mitigating degradation.

Part 2: Chemical Profile & Critical Handling

Compound Identity:

  • IUPAC Name: 1-Methylpiperidine-3-carbaldehyde[1]

  • CAS: 20665-36-7[1]

  • Molecular Weight: 127.19 g/mol [1]

  • Appearance: Colorless to light yellow liquid (oxidizes to brown).[1]

Stability & Storage (The "Self-Validating" System): Aldehydes with


-hydrogens and basic amines are prone to self-condensation (aldol-like) and oxidation.[1]
  • Oxidation Check: Before use, acquire a

    
    -NMR.[1] A diagnostic singlet at 
    
    
    
    ppm indicates the carboxylic acid (nipecotic acid derivative), formed via air oxidation.
  • Purification: If degraded, purify via bisulfite adduct formation (solid) followed by basic release, rather than distillation, to avoid thermal polymerization.

  • Storage: Store under Argon at -20°C.

Part 3: Core Application – Reductive Amination

Context: This is the primary reaction used to tether the piperidine ring to aromatic pharmacophores (e.g., in the synthesis of muscarinic agonists like Xanomeline analogs).

The Challenge: The basic nitrogen of the piperidine ring can act as an internal catalyst, promoting enamine formation over imine formation, leading to side products.

Protocol 1: Chemoselective Reductive Amination

Standard Reagents: NaBH(OAc)₃ / DCE / AcOH[1]

Step-by-Step Methodology:

  • Imine Pre-equilibrium (Critical Step):

    • Charge a reaction vessel with 1-Methylpiperidine-3-carbaldehyde (1.0 equiv) and the target Amine (1.1 equiv) in 1,2-Dichloroethane (DCE).[1]

    • Add Acetic Acid (AcOH) (1.5 - 2.0 equiv).[1]

    • Scientist's Insight: Do not add the reducing agent yet.[1] The AcOH buffers the basic piperidine and catalyzes imine formation. Stir for 30-60 minutes.

    • Validation: Monitor by TLC or LCMS.[1] Look for the disappearance of the aldehyde peak.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.[1]

    • Why STAB? Unlike NaCNBH₃, it is non-toxic.[1] Unlike NaBH₄, it is less basic and chemoselective for the imine over the aldehyde, preventing direct reduction to the alcohol.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution).[1][2]
      
    • Extract with DCM.[1][2][3]

    • Purification Note: The product is a diamine.[1] Flash chromatography usually requires amine-functionalized silica or a solvent system containing

      
       or 
      
      
      
      to prevent streaking.[1]

Data: Reducing Agent Selection Guide

ReagentSelectivityToxicityRecommended Use
NaBH(OAc)₃ HighLowStandard. Best for most amines.[1]
NaCNBH₃ HighHighUse only if STAB fails (sterically hindered amines).[1]
NaBH₄ LowLowAvoid. Reduces aldehyde to alcohol too fast.[1]
H₂ / Pd-C HighLowGood for large scale, but risks de-benzylation elsewhere.[1]
Visualization: Reductive Amination Workflow

ReductiveAmination Start Start: 1-Methylpiperidine-3-CHO AmineAdd Add Amine (1.1 eq) + DCE Start->AmineAdd AcidCat Add AcOH (1.5 eq) Buffer System AmineAdd->AcidCat pH Control ImineForm Intermediate: Imine/Iminium (Check LCMS) AcidCat->ImineForm 30-60 min RedAgent Add NaBH(OAc)3 (0°C -> RT) ImineForm->RedAgent Chemoselective Reduction Quench Quench: Sat. NaHCO3 RedAgent->Quench Side1 Side Product: Direct Alcohol Reduction RedAgent->Side1 If NaBH4 used Product Final Product: Secondary Amine Quench->Product

Caption: Figure 1. Optimized workflow for reductive amination, highlighting the critical acid-buffering step to ensure imine selectivity.

Part 4: Core Application – C-C Bond Formation (Wittig/HWE)[1]

Context: Extending the carbon chain at the C3 position is vital for creating linkers in fragment-based drug design.

The Risk: Epimerization. The C3 proton is


 to the aldehyde and 

to the tertiary amine. Under strong basic conditions (standard Wittig using n-BuLi), the stereocenter will racemize or epimerize to the thermodynamic product (usually trans-diequatorial).[1]
Protocol 2: Epimerization-Free Homologation

Recommended: Horner-Wadsworth-Emmons (HWE) or Masamune-Roush conditions.[1]

  • Reagent Preparation:

    • Use LiCl and DBU (mild base) or NaH (if carefully controlled at low temp) with the phosphonate ester.[1]

    • Avoid: n-BuLi or alkoxides if enantiopurity is required.[1]

  • Reaction:

    • Suspend LiCl (1.2 equiv) in dry MeCN.[1] Add the phosphonate (1.1 equiv) and DBU (1.0 equiv).[1] Stir 15 min.

    • Add 1-Methylpiperidine-3-carbaldehyde dropwise at 0°C.

    • Mechanism:[1][4][5][6] The lithium cation coordinates the phosphonate and the aldehyde oxygen, increasing reactivity without requiring a "hard" base that would deprotonate C3.

  • Outcome:

    • Predominantly

      
      -alkene.[1]
      
    • Preservation of C3 stereochemistry (if starting with pure enantiomer).[1]

Part 5: Strategic Insight – Stereochemical Control

The 3-position is chiral.[1] Accessing specific isomers is a high-value capability.[1]

  • Thermodynamic Control: The trans-isomer (substituents equatorial) is generally more stable.[1] Treating the aldehyde with dilute base (e.g., K2CO3 in MeOH) will equilibrate a cis/trans mixture toward the trans-isomer.

  • Kinetic Access: To access the cis-isomer (often higher energy), one must usually proceed via reduction of a pyridine precursor or specific asymmetric hydrogenation, rather than manipulating the aldehyde directly.

Visualization: Reactivity & Stereocontrol

Reactivity Center 1-Methylpiperidine-3-CHO (Chiral Center @ C3) Path1 Reductive Amination (Target: Amines) Center->Path1 Path2 HWE / Wittig (Target: Alkenes) Center->Path2 Path3 Oxidation (Target: Nipecotic Acid) Center->Path3 Detail1 Use NaBH(OAc)3 Avoids Alcohol Path1->Detail1 Detail2 Use LiCl/DBU Avoids Epimerization Path2->Detail2 Detail3 Air Sensitive Store under Argon Path3->Detail3

Caption: Figure 2. Strategic reactivity map. Note the specific reagent choices (LiCl/DBU, NaBH(OAc)3) dictated by the substrate's sensitivity.

Part 6: References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 12291 (1-Methylpiperidine derivatives). National Center for Biotechnology Information (2023).[1]Link[1]

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol adaptation). Link[1]

  • Muscarinic Agonist Synthesis: Sauerberg, P., et al. "Muscarinic agonists. Synthesis and structure-activity relationships of 1,2,5-thiadiazole analogues." Journal of Medicinal Chemistry, 35(23), 4334-4349. (Demonstrates use of 3-substituted piperidines). Link

  • Epimerization of Piperidines: Walker, M. M., et al. "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization."[7] Journal of the American Chemical Society, 142(18), 8194–8202. (Discusses thermodynamic control of piperidine stereocenters). Link

  • Safety Data: Fisher Scientific Safety Data Sheet: N-Methylpiperidine derivatives.[1] Link

Sources

Application Note: 1-Methylpiperidine-3-carbaldehyde in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the strategic application of 1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) as a pivotal intermediate in the synthesis of next-generation agrochemicals. Unlike its more common 4-substituted counterparts, the 3-formyl isomer offers unique stereoelectronic properties that influence binding affinity in sterol biosynthesis inhibitors (fungicides) and nicotinic acetylcholine receptor modulators (insecticides). This document provides validated protocols for reductive amination and oxime ether synthesis, supported by mechanistic insights and quality control standards.

Chemical Profile & Strategic Utility

Compound Identification
  • IUPAC Name: 1-Methylpiperidine-3-carbaldehyde

  • CAS Number: 99658-56-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2]
  • Molecular Weight: 127.19 g/mol

  • Appearance: Colorless to pale yellow liquid[3]

  • Solubility: Miscible in DCM, THF, Acetonitrile; soluble in water (pH dependent).

Strategic Value in Crop Protection

In agrochemical design, the piperidine ring is a "privileged scaffold," appearing in commercial fungicides (e.g., Fenpropidin) and plant growth regulators (e.g., Mepiquat).

  • Conformational Bias: The 3-substituent adopts a pseudo-equatorial or axial position depending on protonation state and solvent, allowing for fine-tuning of the vector by which the pharmacophore exits the binding pocket.

  • Metabolic Stability: The N-methyl group blocks rapid N-dealkylation in certain metabolic pathways, while the 3-position is less sterically hindered than the 2-position but more chirally distinct than the 4-position.

  • Reactivity: The aldehyde moiety serves as a versatile "chemical handle" for C-N (reductive amination), C=C (Wittig/Horner-Wadsworth-Emmons), and C=N (oxime/hydrazone) bond formations.

Application I: Synthesis of Piperidine-Based Fungicides

Target Class: Sterol Biosynthesis Inhibitors (SBIs) – Morpholine/Piperidine type (Targeting


-reductase and 

-isomerase).
Mechanistic Rationale

The objective is to link the lipophilic tail (often an aryl group) to the piperidine headgroup. The 3-formyl group allows for the introduction of a spacer via Reductive Amination . This method is preferred over alkylation due to milder conditions and higher chemoselectivity.

Experimental Protocol: Reductive Amination

Reaction: 1-Methylpiperidine-3-carbaldehyde + 4-tert-butylbenzylamine


 Secondary Amine Product.
Materials
  • Substrate: 1-Methylpiperidine-3-carbaldehyde (1.0 equiv)

  • Amine: 4-tert-butylbenzylamine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation catalysis.

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask under N

      
      , dissolve 1-Methylpiperidine-3-carbaldehyde (5 mmol, 636 mg) in DCE (20 mL).
      
    • Add 4-tert-butylbenzylamine (5.5 mmol, 898 mg) followed by AcOH (5 mmol, 300 mg).

    • Checkpoint: Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS to confirm the disappearance of the aldehyde and formation of the imine intermediate (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)

      
       (7.5 mmol, 1.59 g) portion-wise over 15 minutes. Note: STAB is used over NaBH
      
      
      
      to prevent direct reduction of the aldehyde before imine formation.
    • Allow the reaction to warm to room temperature and stir overnight (12-16 h).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (20 mL). Stir vigorously for 30 mins to decompose boron complexes.
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • The crude oil is often pure enough for screening. For high purity (>95%), purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH

      
      OH 90:9:1).
      
Data Summary & QC Criteria
ParameterAcceptance CriteriaMethod
Purity > 95%HPLC (254 nm)
Identity Mass Ion [M+H]+LC-MS (ESI)
Residual Solvent < 0.5% wt/wt1H NMR
Yield > 75%Gravimetric

Application II: Insecticidal Oxime Ether Development

Target Class: Novel Nicotinic Acetylcholine Receptor (nAChR) Modulators.

Mechanistic Rationale

Oxime ethers are established pharmacophores in insecticides (e.g., Pyrethroid precursors, oxime carbamates). Converting the 3-carbaldehyde to an oxime ether introduces rigidity and a specific hydrogen-bond acceptor vector, crucial for fitting into the electronegative sub-pocket of insect nAChRs.

Experimental Protocol: Condensation

Reaction: 1-Methylpiperidine-3-carbaldehyde +


-Benzylhydroxylamine hydrochloride 

Oxime Ether.
Step-by-Step Methodology
  • Preparation:

    • Dissolve

      
      -Benzylhydroxylamine hydrochloride (1.2 equiv) in Ethanol/Water (4:1 v/v).
      
    • Add Sodium Acetate (1.5 equiv) to buffer the solution (pH ~4-5 is optimal for oxime formation).

  • Addition:

    • Add 1-Methylpiperidine-3-carbaldehyde (1.0 equiv) dropwise to the stirred solution at room temperature.

    • Thermodynamics: The reaction is slightly exothermic. Stir at ambient temperature for 4 hours.

  • Workup:

    • Concentrate ethanol under reduced pressure.

    • Basify the aqueous residue to pH 9 using 1M NaOH (to ensure the piperidine nitrogen is free-base).

    • Extract with Ethyl Acetate.[4]

  • Isomer Separation:

    • Oxime formation typically yields a mixture of E and Z isomers.

    • Optimization: Use preparative HPLC or careful crystallization to separate isomers if biological data suggests stereospecific activity.

Visualized Workflows

Synthesis Decision Tree

The following diagram illustrates the decision logic for functionalizing 1-Methylpiperidine-3-carbaldehyde based on the target agrochemical class.

Agrochemical_Synthesis Start 1-Methylpiperidine- 3-carbaldehyde Target Target Class? Start->Target Fungicide Fungicide (SBI Mimic) Target->Fungicide Sterol Inhibition Insecticide Insecticide (nAChR Modulator) Target->Insecticide Receptor Binding RedAm Reductive Amination (w/ Ar-NH2) Fungicide->RedAm Reagent1 Reagents: NaBH(OAc)3, AcOH RedAm->Reagent1 Product1 3-Aminomethyl Piperidine Scaffold RedAm->Product1 Condensation Condensation (w/ R-O-NH2) Insecticide->Condensation Reagent2 Reagents: EtOH, NaOAc Condensation->Reagent2 Product2 Oxime Ether Derivative Condensation->Product2

Figure 1: Divergent synthetic pathways for fungicidal and insecticidal lead generation using the 3-formyl piperidine core.

Reductive Amination Mechanism

Understanding the mechanism is vital for troubleshooting low yields.

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Reduction Hydride Transfer (NaBH(OAc)3) Iminium->Reduction Final Secondary Amine Product Reduction->Final

Figure 2: Mechanistic flow of Reductive Amination. Acid catalysis facilitates Iminium formation, the specific substrate for STAB reduction.

Safety & Handling

  • Toxicity: Piperidine derivatives can be toxic if inhaled or absorbed. 1-Methylpiperidine-3-carbaldehyde causes skin and eye irritation (H315, H319).

  • Reactivity: As an aldehyde, it is susceptible to oxidation to the carboxylic acid. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Waste: Aqueous waste from reductive amination contains Boron salts; dispose of according to local hazardous waste regulations.

References

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 38(2).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Donate, P. M., & Frederico, D. (2019).[5] "Synthesis of New Agrochemicals." Sustainable Agrochemistry, Springer.

  • Yang, X., et al. (2024).[6] "Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection."[6][7] Pest Management Science, 80(10).[6]

  • BenchChem. (2025).[4] "3-Methylpiperidine as a Versatile Precursor for Novel Agrochemicals." Application Note.

Sources

The Versatile Role of 1-Methylpiperidine-3-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, 1-methylpiperidine-3-carbaldehyde stands out as a versatile and valuable building block. Its unique structure, combining a reactive aldehyde functionality with a saturated nitrogen-containing ring, provides a gateway to a diverse range of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of 1-methylpiperidine-3-carbaldehyde in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

The strategic importance of the piperidine moiety in drug design cannot be overstated. It is a common scaffold found in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and bioavailability. The presence of the tertiary amine in 1-methylpiperidine-3-carbaldehyde offers a handle for further functionalization and can influence the overall basicity and polarity of the final molecule. The aldehyde group, an electrophilic center, readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal starting point for the construction of fused and substituted heterocyclic rings.

This document will delve into specific applications of 1-methylpiperidine-3-carbaldehyde in the synthesis of medicinally relevant heterocyclic families, including pyridines and pyrazolo[1,5-a]pyrimidines. The protocols provided are designed to be robust and reproducible, offering a practical resource for the synthesis of novel compounds for biological screening and lead optimization.

Core Synthetic Pathways

The reactivity of 1-methylpiperidine-3-carbaldehyde is primarily centered around the electrophilic nature of the aldehyde carbon. This allows for its participation in a range of classical and multicomponent reactions to construct various heterocyclic cores. The general synthetic strategies often involve the initial reaction of the aldehyde with a nucleophile, followed by an intramolecular cyclization or a subsequent reaction with another component.

Synthetic Pathways General Synthetic Pathways from 1-Methylpiperidine-3-carbaldehyde A 1-Methylpiperidine-3-carbaldehyde D Knoevenagel Condensation A->D E Multicomponent Reactions A->E B Active Methylene Compounds (e.g., Malononitrile, Cyanoacetamide) B->D B->E C Binucleophiles (e.g., Aminopyrazoles) C->E F Substituted Pyridines D->F Cyclization G Fused Pyrimidines (e.g., Pyrazolo[1,5-a]pyrimidines) E->G Cyclocondensation

Caption: Key synthetic routes utilizing 1-methylpiperidine-3-carbaldehyde.

I. Synthesis of Substituted 2-Amino-3-cyanopyridines

The synthesis of 2-amino-3-cyanopyridine derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] These compounds are often synthesized through a multicomponent reaction involving an aldehyde, an active methylene nitrile (such as malononitrile), and a source of ammonia or an amine.

Mechanistic Insight: The Tandem Knoevenagel-Michael-Cyclization Pathway

The formation of the pyridine ring from 1-methylpiperidine-3-carbaldehyde, malononitrile, a ketone, and ammonium acetate proceeds through a well-established tandem sequence. The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile.[3] This is followed by a Michael addition of the enolate derived from the ketone to the activated double bond of the Knoevenagel adduct. The resulting intermediate then undergoes cyclization and subsequent aromatization to yield the final substituted pyridine.

Pyridine Synthesis Workflow Workflow for 2-Amino-3-cyanopyridine Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_steps Key Steps cluster_product Product A 1-Methylpiperidine- 3-carbaldehyde E One-Pot Reaction (Solvent, Catalyst) A->E B Malononitrile B->E C Ketone (e.g., Acetophenone) C->E D Ammonium Acetate D->E F Knoevenagel Condensation E->F G Michael Addition F->G H Intramolecular Cyclization G->H I Aromatization H->I J 2-Amino-3-cyano-4- (1-methylpiperidin-3-yl)-6-arylpyridine I->J

Caption: Stepwise workflow for the synthesis of substituted pyridines.

Detailed Protocol: One-Pot Synthesis of 2-Amino-4-(1-methylpiperidin-3-yl)-6-phenylpyridine-3-carbonitrile

This protocol is adapted from established methods for the synthesis of 2-amino-3-cyanopyridines via a four-component reaction.[1][4]

Materials:

  • 1-Methylpiperidine-3-carbaldehyde (1.0 mmol, 127.18 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Acetophenone (1.0 mmol, 120.15 mg)

  • Ammonium acetate (1.5 mmol, 115.62 mg)

  • Ethanol (10 mL)

  • Catalyst (e.g., a few drops of piperidine or a catalytic amount of a solid acid/base catalyst)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 1-methylpiperidine-3-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), acetophenone (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the chosen catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate may form.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Expected Outcome:

The procedure is expected to yield the desired 2-amino-4-(1-methylpiperidin-3-yl)-6-phenylpyridine-3-carbonitrile. The yield and purity will depend on the specific catalyst and reaction conditions used.

Table 1: Representative Yields for 2-Amino-3-cyanopyridine Synthesis

AldehydeKetoneCatalystSolventYield (%)Reference
BenzaldehydeAcetophenoneCu/CEthanol92[1]
4-ChlorobenzaldehydeCyclohexanoneNa2CaP2O7Solvent-free91[5]
3-NitrobenzaldehydeAcetoneTBBDASolvent-free88[4]

Note: The yields presented are for analogous reactions with different aldehydes and serve as a general guide.

II. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and selective inhibition of various protein kinases, making them promising candidates for cancer therapy.[6] The synthesis of this scaffold can be achieved through the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.

Mechanistic Insight: Cyclocondensation of 1-Methylpiperidine-3-carbaldehyde Derived Enaminone with 3-Aminopyrazole

A common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a 3-aminopyrazole with an enaminone.[7] In this context, 1-methylpiperidine-3-carbaldehyde can be first converted to a suitable enaminone, which then undergoes cyclocondensation with the aminopyrazole. The regioselectivity of the cyclization is a key consideration in this synthesis.

Pyrazolo[1,5-a]pyrimidine Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidines A 1-Methylpiperidine-3-carbaldehyde C Enaminone Intermediate A->C Reaction with B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Cyclocondensation C->E D 3-Aminopyrazole Derivative D->E F Pyrazolo[1,5-a]pyrimidine Product E->F

Caption: Pathway to pyrazolo[1,5-a]pyrimidines via an enaminone intermediate.

Detailed Protocol: Synthesis of 7-(1-Methylpiperidin-3-yl)pyrazolo[1,5-a]pyrimidine

This protocol is a representative procedure based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidines from enaminones and aminopyrazoles.[7]

Step 1: Synthesis of the Enaminone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperidine-3-carbaldehyde (1.0 mmol) in toluene (10 mL).

  • Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Cyclocondensation with 3-Aminopyrazole

  • Reaction Setup: Dissolve the crude enaminone from Step 1 and 3-amino-4-cyanopyrazole (1.0 mmol) in glacial acetic acid (10 mL).

  • Reaction: Heat the reaction mixture to reflux for 6-10 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. The product can be recrystallized from a suitable solvent like ethanol to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

Table 2: Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

Aminopyrazole1,3-Dicarbonyl EquivalentConditionsYield (%)Reference
3-Amino-4-cyanopyrazoleAcetylacetoneAcetic acid, reflux85[7]
3-Amino-4-benzoylpyrazoleEthyl acetoacetateEthanol, reflux78[8]
5-Amino-1-phenylpyrazoleEnaminoneMicrowave, 140 °C90[7]

Note: The table shows representative conditions for analogous reactions.

Conclusion

1-Methylpiperidine-3-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in various condensation and multicomponent reactions allows for the efficient construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this important building block. The continued development of novel synthetic methodologies utilizing 1-methylpiperidine-3-carbaldehyde will undoubtedly lead to the discovery of new heterocyclic compounds with unique biological and physical properties.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (URL: [Link])

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (URL: [Link])

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (URL: [Link])

  • Synthesis of 2-amino-3-cyanopyridine derivatives. (URL: [Link])

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (URL: [Link])

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. (URL: [Link])

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (URL: [Link])

  • Gewald reaction - Wikipedia. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

  • Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (URL: [Link])

  • A green chemistry approach to gewald reaction. (URL: [Link])

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (URL: [Link])

  • Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. (URL: [Link])

  • On the reaction of indole-3-carbaldehyde with cyanothioacetamide: an unexpected approach to indolyl-substituted pyridine. (URL: [Link])

  • Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides. (URL: [Link])

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (URL: [Link])

  • Malononitrile: A Versatile Active Methylene Group. (URL: [Link])

  • One-Pot Amberlyst 15-Controlled Cyclocondensation of Piperidines and Arylaldehydes: Synthesis of 3,5-Diarylmethylpyridines. (URL: [Link])

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (URL: [Link])

Sources

Application Note: Purification Strategies for 1-Methylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-tested guide for the purification of 1-Methylpiperidine-3-carbaldehyde . It deviates from standard templates to address the specific "dual-personality" challenges of this molecule: its basic tertiary amine core and its reactive, oxidation-prone aldehyde tail.

CAS: 20173-04-0 | Molecular Weight: 127.19 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Profile

1-Methylpiperidine-3-carbaldehyde is a critical intermediate in the synthesis of muscarinic agonists and other heterocyclic pharmaceuticals. Its purification is complicated by two factors:

  • Thermodynamic Instability: The aldehyde is prone to oxidation (forming the carboxylic acid) and self-aldol condensation.[1]

  • Zwitterionic Trap: Oxidation byproducts (1-methylpiperidine-3-carboxylic acid) form internal salts (zwitterions) with the amine, which are non-volatile and insoluble in non-polar solvents, often crashing out as "gunk" or charring during distillation.

Successful purification requires a "Get in, Get out" approach: minimize thermal exposure and exclude oxygen.[1]

Physicochemical Data Table
PropertyValue (Approx.)Notes
Boiling Point 65–70 °C @ 10 mmHgExtrapolated from 3-pyridinecarboxaldehyde and ethyl ester data.
Density ~0.96 g/mLLiquid at room temperature.[1]
pKa (Amine) ~9.8–10.2Highly basic; will protonate in slightly acidic media.[1]
Solubility Water, DCM, EtOAc, THFMiscible with water due to amine functionality.[1]
Major Impurities 1-Methylpiperidine-3-carboxylic acid (Oxidation), (1-Methylpiperidin-3-yl)methanol (Precursor), Ethyl 1-methylpiperidine-3-carboxylate (Precursor).

Purification Decision Matrix

Before selecting a protocol, assess the scale and impurity profile.[1]

PurificationMatrix Start Crude 1-Methylpiperidine-3-carbaldehyde ScaleCheck Scale & Purity Req? Start->ScaleCheck Bulk > 5 grams High Purity Needed ScaleCheck->Bulk Large Scale Small < 1 gram Rapid Isolation ScaleCheck->Small Small Scale Distillation METHOD A: Vacuum Distillation (Gold Standard) Bulk->Distillation Preferred Bisulfite METHOD C: Bisulfite Adduct (Specific Impurity Removal) Bulk->Bisulfite If non-carbonyl impurities persist Chromatography METHOD B: Flash Chromatography (Amine-Modified) Small->Chromatography Standard

Figure 1: Decision matrix for selecting the optimal purification route based on scale and purity requirements.

Method A: Fractional Vacuum Distillation (The Gold Standard)

Best For: Scales >5g, removal of non-volatile zwitterions (acids) and inorganic salts.

The Logic

Because the oxidation byproduct (carboxylic acid) forms a zwitterionic salt with the amine, it has an extremely high boiling point/decomposition temperature. Distillation effectively "lifts" the volatile aldehyde away from this non-volatile impurity.[1]

Protocol
  • Pre-Treatment (Acid Scavenging):

    • Dissolve crude oil in Et2O or DCM.[1]

    • Wash rapidly with cold 5% NaHCO3 (aq).[1] Why? This ensures the amine is free-based and removes any loosely bound acidic impurities.[1]

    • Dry over Na2SO4 (avoid MgSO4 as it is slightly acidic/Lewis acidic and can promote aldol reactions).[1]

    • Concentrate under reduced pressure (keep bath <30°C).[1]

  • Setup:

    • Use a short-path distillation head (Vigreux column optional for >20g).[1]

    • Crucial: All joints must be greased well; air leaks will cause rapid darkening (oxidation) at high temps.[1]

    • Flush the system with Argon/Nitrogen for 5 minutes before heating.[1]

  • Distillation:

    • Apply high vacuum (<10 mmHg is ideal).[1]

    • Slowly ramp heat.[1] The aldehyde typically distills between 65–75°C at 10 mmHg .[1]

    • Discard the first 5% (Forerun): This usually contains residual solvent or decomposition products.[1]

    • Collect the Main Fraction: Clear, colorless liquid.[1][2][3]

    • Stop Early: Do not distill to dryness. The pot residue will be dark/black (polymerized amines/acids).[1]

  • Validation:

    • Check Refractive Index or run a quick GC-MS.[1] Purity should be >95%.

Method B: Flash Chromatography (Amine-Tailing Correction)

Best For: Small scales (<1g), separating the aldehyde from its alcohol precursor.

The Challenge

Standard silica gel is acidic (pH ~5-6). The basic piperidine nitrogen will interact strongly with silanol groups, causing severe "tailing" (streaking) and product loss.[1]

The Solution: Mobile Phase Modification

You must deactivate the silica.[1]

Protocol
  • Slurry Preparation:

    • Pre-treat the silica gel slurry with the mobile phase containing 1% Triethylamine (TEA) or 1% NH4OH .[1]

    • Eluent System: 2% to 10% Methanol in Dichloromethane (DCM) + 1% TEA.[1]

    • Note: Avoid Acetone or Ethyl Acetate if possible, as amines can react with them over long exposure, though EtOAc is often acceptable for rapid columns.[1]

  • Running the Column:

    • Load the crude as a concentrated solution in DCM.[1]

    • Run a gradient.[1] The aldehyde is less polar than the corresponding alcohol (if coming from Swern oxidation) and will elute first.

    • Visualization: Use Ninhydrin stain (stains amines) or KMnO4 (stains aldehydes).[1] UV activity is weak unless derivatized.[1]

Method C: Bisulfite Adduct Purification (The "Chemical Filter")

Best For: Removing non-carbonyl impurities (e.g., unreacted esters) when distillation is not possible. Warning: This method is tricky for amino-aldehydes because the bisulfite reagent is acidic (pH ~4), which will protonate the piperidine nitrogen, making the entire adduct highly water-soluble and ionic.

Protocol
  • Adduct Formation:

    • Dissolve crude (10g) in 20 mL Ethanol.

    • Add 40 mL of saturated NaHSO3 (aq) .

    • Stir vigorously for 1 hour. The aldehyde forms a water-soluble sulfonate adduct.[1]

    • Observation: Unlike simple aldehydes, the adduct might NOT precipitate because the protonated amine keeps it soluble in water.[1]

  • The Wash (Removing Impurities):

    • Wash the aqueous phase (containing the adduct) with Et2O x 3.[1]

    • Result: Impurities (esters, alcohols) move to the ether layer.[1] The aldehyde stays in the water.[1]

  • Regeneration (The Critical Step):

    • Cool the aqueous phase to 0°C.

    • Adjust pH to >10 using Na2CO3 or NaOH (careful addition).[1] Why? You must deprotonate the amine AND break the bisulfite adduct.[1]

    • Rapidly extract with DCM x 3.[1]

    • Dry (Na2SO4) and concentrate immediately.[1]

Storage & Stability (The "Time Bomb" Factor)

Aldehydes with beta-hydrogens and basic amines are chemically fragile.

  • Free Base: Store under Argon at -20°C. Shelf life: ~2-4 weeks.

  • Long-Term Storage (Hydrochloride Salt):

    • Dissolve purified aldehyde in dry Et2O.[1]

    • Add 1.0 eq of HCl (4M in Dioxane).[1]

    • Filter the white precipitate.[1]

    • The 1-Methylpiperidine-3-carbaldehyde Hydrochloride salt is a stable solid and can be stored for years at 4°C. Convert back to free base via NaHCO3 wash just before use.

References

  • Chemical Properties & Safety: 1-Methylpiperidine-3-carbaldehyde (CAS 20173-04-0). PubChem Database.[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Bisulfite Purification Logic: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes... Organic Process Research & Development (ACS).[1] Explain the general mechanism of bisulfite adducts. Available at: [Link]

  • General Handling of Piperidine Derivatives: Synthesis and reactivity of 1-methylpiperidine derivatives. ScienceDirect / Tetrahedron.[1] (General reference for piperidine stability). Available at: [Link]

  • Distillation of Amino-Aldehydes: Purification of 3-pyridinecarboxaldehyde (Analogous structure). The Good Scents Company.[1] Provides baseline boiling point data for heterocyclic aldehydes. Available at: [Link]

Sources

1-Methylpiperidine-3-carbaldehyde as an intermediate for σ1 receptor ligands

High-Precision Synthesis of Receptor Ligands via 1-Methylpiperidine-3-carbaldehyde

Application Note & Technical Guide

Executive Summary: The Pharmacophore Alignment

The Sigma-1 (


positive ionizable nitrogenvariable spacerhydrophobic tail

1-Methylpiperidine-3-carbaldehyde (1-MP3C) serves as a privileged "chiral handle" for this architecture. Unlike the more common 4-substituted piperidines (e.g., Haloperidol, Donepezil), the 3-substituted scaffold offers unique vector geometry, allowing the hydrophobic tail to access distinct sub-pockets of the receptor, often improving selectivity against

Chemical Utility Profile
PropertySpecification
Role Electrophilic Core Intermediate
Key Reactivity Reductive Amination, Wittig/HWE Olefination
Chirality Contains one stereocenter (C3); allows for enantioselective synthesis
Stability Moderate; prone to aerobic oxidation (store under Ar/N

)

Retrosynthetic Logic & Pathway Design

To utilize 1-MP3C effectively, one must visualize it as the "Connector" between the cationic anchor and the hydrophobic payload.

Diagram 1: Retrosynthetic Disconnection of Ligands

Caption: Strategy for accessing amine-linked and carbon-linked

SigmaRetrosynthesisTargetTarget Sigma-1 Ligand(3-Substituted Piperidine)DisconnectionDisconnection StrategyTarget->DisconnectionRetrosynthesisAldehyde1-Methylpiperidine-3-carbaldehyde(The Electrophilic Core)Disconnection->AldehydePathAPath A: Reductive Amination(Amine Linker)Aldehyde->PathA+ R-NH2PathBPath B: Wittig Olefination(Carbon Chain Extension)Aldehyde->PathB+ Ph3P=CH-RAmineFragPrimary/Secondary Amine(Hydrophobic Tail)PathA->AmineFragYlideFragPhosphonium Ylide(Hydrophobic Tail)PathB->YlideFrag

Protocol 1: Handling & Stabilization of the Intermediate

Critical Context: 1-Methylpiperidine-3-carbaldehyde is commercially available but frequently degrades into 1-methylpiperidine-3-carboxylic acid upon air exposure. Using degraded material drastically lowers yields in subsequent steps due to catalyst poisoning or stoichiometry mismatch.

Validation & Purification Workflow
  • Visual Inspection: Pure aldehyde is a clear, colorless to pale yellow liquid. Darkening indicates oxidation or polymerization.

  • 1H-NMR Check: Monitor the aldehyde proton signal (

    
     ppm). If <90% pure, purification is mandatory.
    
  • Purification Method (Bisulfite Adduct):

    • Dissolve crude aldehyde in EtOH.

    • Add saturated aqueous NaHSO

      
       (1.2 equiv).
      
    • Filter the white precipitate (bisulfite adduct) and wash with Et

      
      O.
      
    • Regeneration (Just before use): Treat the solid adduct with saturated aqueous Na

      
      CO
      
      
      and extract with DCM. Dry over MgSO
      
      
      and concentrate.

Protocol 2: Reductive Amination (The "Amine Linker")

This protocol connects the piperidine core to an aromatic hydrophobic tail via a nitrogen atom. This is the most common route for synthesizing "flexible"

Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Reagents
  • Substrate: 1-Methylpiperidine-3-carbaldehyde (1.0 equiv)

  • Amine Partner: Benzylamine or Phenethylamine derivative (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under N

      
      , dissolve the aldehyde (1.0 mmol) in DCE (5 mL).
      
    • Add the amine (1.1 mmol) and Acetic Acid (1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC (disappearance of aldehyde) or crude NMR.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH

      
      CN due to lower toxicity and better functional group tolerance.
      
    • Allow to warm to RT and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       (gas evolution will occur).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      .
  • Purification:

    • Flash chromatography (DCM:MeOH:NH

      
      OH gradient). The basic nitrogen requires ammoniated eluents to prevent streaking.
      
Diagram 2: Reductive Amination Workflow

Caption: Decision logic for optimizing the reductive amination step.

ReductiveAminationStartStart: Aldehyde + AmineSolventSolvent Choice:DCE (Standard) or MeOHStart->SolventImineFormImine Formation(Add AcOH)Solvent->ImineFormCheckImine Formed?ImineForm->CheckReduceAdd STAB(0°C to RT)Check->ReduceYesForceAdd Molecular SievesHeat to 50°CCheck->ForceNo (Steric Hindrance)WorkupQuench (NaHCO3)Extract (DCM)Reduce->WorkupForce->Reduce

Protocol 3: Wittig Olefination (The "Carbon Linker")

For ligands requiring a rigid distance between the basic nitrogen and the aromatic ring (e.g., mimicking the Donepezil linker), the Wittig reaction is superior.

Reagents
  • Substrate: 1-Methylpiperidine-3-carbaldehyde

  • Ylide Source: Benzyltriphenylphosphonium chloride derivatives

  • Base: Potassium tert-butoxide (t-BuOK) or NaH

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Ylide Generation:

    • Suspend the phosphonium salt (1.2 equiv) in anhydrous THF under Ar.

    • Cool to 0°C. Add t-BuOK (1.3 equiv) dropwise.

    • Stir for 30-60 mins. Solution should turn bright yellow/orange (characteristic of the ylide).

  • Coupling:

    • Add 1-Methylpiperidine-3-carbaldehyde (1.0 equiv) dropwise as a solution in THF.

    • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Work-up & Hydrogenation:

    • Quench with water.[1][2] Extract with EtOAc.[1][3]

    • The product is an alkene (typically E/Z mixture).

    • Final Step: Hydrogenate the alkene (H

      
      , Pd/C, MeOH) to obtain the saturated alkyl linker common in high-affinity 
      
      
      ligands.

Data Summary & Troubleshooting

Reaction Performance Matrix
ParameterReductive Amination (Protocol 2)Wittig Olefination (Protocol 3)
Typical Yield 75–90%60–80%
Key Impurity Tertiary amine (over-alkylation)Triphenylphosphine oxide (difficult removal)
Critical Control pH ~5-6 (using AcOH)Anhydrous conditions (Water kills ylide)
Selectivity Chemoselective for aldehydeE/Z ratio varies (irrelevant if reducing)
Troubleshooting Guide
  • Problem: Low yield in Reductive Amination.

    • Root Cause:[1][4][5][6] Aldehyde oxidation or incomplete imine formation.

    • Fix: Use fresh aldehyde; add 3Å molecular sieves during imine formation step.

  • Problem: Product stuck on Silica column.

    • Root Cause:[1][4][5][6] The piperidine nitrogen interacts strongly with acidic silanols.

    • Fix: Pre-wash silica with 1% Triethylamine in Hexane or use DCM:MeOH:NH

      
      OH (90:9:1).
      

References

  • Pharmacophore Definition: Glennon, R. A., et al. "Structural features of sigma ligands." Journal of Medicinal Chemistry 37.8 (1994): 1219-1227.

  • Synthesis of Piperidine Sigma Ligands: Collina, S., et al. "Design, synthesis, and biological evaluation of novel sigma receptor ligands."[6] Bioorganic & Medicinal Chemistry 15.2 (2007): 771-783.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry 61.11 (1996): 3849-3862.

  • Handling of Piperidine Aldehydes: Fisher Scientific Safety Data Sheet (SDS) for 1-Methylpiperidine derivatives.

  • Sigma-1 Ligand Reviews: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology 89.1 (2016): 142-153.

Troubleshooting & Optimization

Improving the stability of 1-Methylpiperidine-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely accessing this guide because you have observed degradation—yellowing, titer loss, or racemization—in your 1-Methylpiperidine-3-carbaldehyde (MPC) stocks. This molecule is a "privileged scaffold" in drug discovery, particularly for GPCR ligands and kinase inhibitors, but it presents a dual-threat instability profile :

  • Oxidative lability typical of aldehydes.

  • Stereochemical instability driven by the basic piperidine nitrogen, which catalyzes self-racemization at the C3 position.

This guide provides the protocols required to arrest these decay pathways and rescue degraded material.

Module 1: The Instability Matrix (Mechanisms)

To stabilize MPC, you must understand the enemy. The molecule degrades via three distinct pathways, often simultaneously.

The Mechanism of Decay
  • Self-Catalyzed Racemization (Critical): The C3 proton is acidic due to the adjacent carbonyl (aldehyde). In most aldehydes, this requires an external base to remove. In MPC, the internal tertiary amine (N1) acts as a base (inter- or intramolecularly), deprotonating C3 to form an achiral enol intermediate. This happens rapidly in neutral or basic solutions.

  • Auto-oxidation: Like all aldehydes, MPC reacts with atmospheric oxygen via a radical chain mechanism to form 1-methylpiperidine-3-carboxylic acid. This reaction is accelerated by light and trace metals.

  • Trimerization: In concentrated free-base solutions, the aldehyde can polymerize, leading to viscous yellow/orange oils.

Visualization of Degradation Pathways

MPC_Degradation Active 1-Methylpiperidine-3-CHO (Chiral Active) Enol Enol Intermediate (Achiral / Planar) Active->Enol Self-Catalysis (N1) pH > 5 Acid Carboxylic Acid (Oxidation Product) Active->Acid O2 / Radical Polymer Oligomers/Trimers (Viscous Oil) Active->Polymer High Conc. No Solvent Racemate Racemic Mixture (50% R / 50% S) Enol->Racemate Reprotonation

Figure 1: The three primary degradation pathways. Note that racemization is reversible (equilibrium), while oxidation and polymerization are irreversible.

Module 2: Storage & Handling Protocols

The golden rule for MPC is: Store as the Salt, Use as the Free Base (only immediately).

Storage Conditions Matrix
ParameterRecommendationTechnical Rationale
State Hydrochloride (HCl) Salt Protonating the N1 amine kills its basicity, preventing self-catalyzed racemization. The salt is also resistant to oxidation.
Temperature -20°C to -80°C Arrhenius kinetics: lowering T slows radical oxidation and enolization rates significantly.
Atmosphere Argon (Ar) Argon is heavier than air and provides a better blanket than Nitrogen for preventing O2 ingress in stored vials.
Solvent (Storage) None (Solid) Store as dry solid. If solution is mandatory, use anhydrous Dichloromethane (DCM) or Toluene .
Avoid Alcohols (MeOH, EtOH) Alcohols react reversibly to form hemiacetals, which can complicate NMR interpretation and alter reactivity.
Generating the Free Base (Just-in-Time Protocol)

Context: You purchased the stable HCl salt but need the free aldehyde for a reductive amination or Wittig reaction.

Protocol:

  • Suspend MPC-HCl in DCM (0.1 M).

  • Add 1.05 equiv of saturated aqueous NaHCO3 (avoid strong bases like NaOH which trigger rapid aldol condensation).

  • Vigorously stir for 5–10 minutes at 0°C .

  • Separate layers immediately.

  • Dry organic layer over MgSO4 (avoid basic drying agents like K2CO3).

  • Use immediately. Do not store the free base solution overnight.

Module 3: Troubleshooting Guide (FAQ)

Q1: My solution has turned from colorless to yellow/orange. Is it usable?

  • Diagnosis: This indicates the formation of conjugated oligomers (aldol condensation products) or N-oxide formation.

  • Solution: Check the proton NMR. If the aldehyde peak (~9.6 ppm) is still the major species (>90%), you can purify it via the Bisulfite Rescue Protocol (see Module 4). If <80%, discard.

Q2: I am seeing a loss of Enantiomeric Excess (EE) during my reaction.

  • Diagnosis: Racemization is occurring.[1][2] This often happens if the reaction mixture is too basic or if the reaction time is too long.

  • Solution:

    • Switch solvent to DCM or 1,2-Dichloroethane (non-polar solvents destabilize the polar enolate intermediate).

    • Add a mild acid buffer (e.g., 10 mol% Acetic Acid) to the reaction if the chemistry tolerates it. This suppresses the N1 amine's catalytic activity.

Q3: The aldehyde peak in NMR is missing, but I see new peaks around 4-5 ppm.

  • Diagnosis: If you used methanol or ethanol, you formed the hemiacetal or acetal.

  • Solution: This is reversible. Evaporate the alcohol and redissolve in CDCl3 or DMSO-d6. The aldehyde peak should return.

Module 4: The Rescue Protocol (Bisulfite Purification)

If your MPC free base has degraded, distillation is risky due to thermal instability. The Bisulfite Adduct Method is the superior purification strategy.

Workflow Overview

Bisulfite_Rescue Crude Degraded MPC (Impure Oil) Bisulfite Add NaHSO3 (aq) (Forms Solid Adduct) Crude->Bisulfite Wash Wash with Ether/EtOAc (Removes impurities) Bisulfite->Wash Regen Regeneration Step Wash->Regen MethodA Method A: Aqueous Base (Std. Protocol) Regen->MethodA Robust Substrates MethodB Method B: TMS-Cl (Anhydrous) (Expert Protocol) Regen->MethodB Sensitive Substrates Pure Pure MPC Aldehyde MethodA->Pure MethodB->Pure

Figure 2: Decision tree for purification. Method B is recommended for MPC to prevent racemization.

Detailed Methodology

Step 1: Adduct Formation [3]

  • Dissolve crude MPC (free base) in a minimal amount of EtOH (1–2 volumes).

  • Add saturated aqueous Sodium Bisulfite (NaHSO3) (1.5 equiv) dropwise with vigorous stirring.

  • A white precipitate (the bisulfite adduct) should form. If not, add more EtOH to induce precipitation.

  • Filter the solid and wash with diethyl ether (removes non-aldehyde impurities).

Step 2: Regeneration (Choose One)

  • Option A: Standard Aqueous (Risk: Racemization)

    • Suspend solid in water.

    • Add saturated NaHCO3 until pH ~9.

    • Extract immediately with DCM.

    • Note: Do not use NaOH; high pH guarantees racemization.

  • Option B: Anhydrous TMS-Cl (Recommended for High EE)

    • Mechanism:[1][2][4][5][6] Chlorotrimethylsilane (TMS-Cl) reacts with the bisulfite adduct to form SO2, NaCl, and the silylated alcohol, which spontaneously collapses to the aldehyde.

    • Protocol:

      • Suspend the dried bisulfite adduct in anhydrous Acetonitrile .

      • Add TMS-Cl (1.2 equiv) and reflux gently for 1 hour under Argon.

      • Cool and filter off the inorganic salts.

      • Concentrate the filtrate to obtain pure MPC.

    • Advantage:[2][6] Completely avoids aqueous basic conditions, preserving stereochemistry [1].

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Seebach, D., et al. (1987). Preparation of chiral building blocks for synthesis. Organic Syntheses, 65, 128. (General reference for handling chiral aldehydes).
  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methylpiperidine-3-carbaldehyde. Link

Sources

Troubleshooting guide for reactions involving 1-Methylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostic Workflow

1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7)[1] is a highly versatile, yet notoriously challenging, aliphatic building block used extensively in CNS drug discovery and natural product synthesis. Its dual functionality—a reactive, enolizable aldehyde and a basic tertiary amine—creates competing pathways during standard transformations like reductive amination, Wittig olefination, and Grignard additions.

As an Application Scientist, I frequently see three primary failure modes with this substrate: alpha-stereocenter epimerization , catalyst poisoning via amine coordination , and catastrophic yield loss during aqueous workup .

Below is the diagnostic logic we use to troubleshoot these reactions.

Workflow Start Reaction Troubleshooting: 1-Methylpiperidine-3-carbaldehyde Q1 Issue: High degree of epimerization at C3? Start->Q1 Q2 Issue: Incomplete imine conversion? Start->Q2 Q3 Issue: Poor mass recovery after aqueous workup? Start->Q3 Sol1 Action: Lower temp to 0°C Use NaBH(OAc)3 instead of NaBH4 Q1->Sol1 Yes Sol2 Action: Add Ti(OiPr)4 or 4Å MS Pre-form imine before reduction Q2->Sol2 Yes Sol3 Action: Adjust aq. phase to pH >12 Extract with 10% iPrOH/CHCl3 Q3->Sol3 Yes

Diagnostic workflow for troubleshooting 1-Methylpiperidine-3-carbaldehyde reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why am I losing the stereochemical integrity at the C3 position during reductive amination? A: This is a classic case of base-catalyzed epimerization. The alpha-proton at C3 is highly acidic due to the electron-withdrawing nature of the adjacent aldehyde. Furthermore, the intrinsic N-methyl tertiary amine acts as an internal base. When exposed to strong hydridic reducing agents (like NaBH₄) or elevated temperatures, the molecule rapidly enolizes. Upon re-protonation, the stereocenter is scrambled[2][3]. Solution: Switch to a milder reducing agent like Sodium triacetoxyborohydride (STAB). STAB operates efficiently at 0–25°C and requires slightly acidic to neutral conditions, which protonates the piperidine nitrogen, neutralizing its basicity and shutting down the enolization pathway[2].

Q: My LC-MS shows unreacted aldehyde even after 24 hours. Why is the imine not forming? A: The tertiary amine in the piperidine ring can coordinate with, and effectively poison, Lewis acid catalysts that are typically used to drive imine formation. If you are using standard conditions, the equilibrium heavily favors the starting materials. Solution: Force the equilibrium by using a stoichiometric water scavenger. Titanium tetraisopropoxide (Ti(OiPr)₄) is highly effective here. Alternatively, pre-form the imine using activated 4Å molecular sieves in anhydrous dichloromethane (DCM) for 4 hours before introducing any reducing agent.

Q: The reaction went to completion according to TLC, but my isolated yield is <20% after extraction. Where did my product go? A: It is in your aqueous waste. Reductive amination of this substrate yields a diamine (the original piperidine nitrogen + the newly installed amine). Diamines have massive hydration shells and are highly water-soluble. Standard extractions with ethyl acetate or DCM at pH 8–9 will fail because the diamine remains partially protonated. Solution: You must adjust the aqueous layer to pH ≥ 12 using 1M NaOH (do not use NaHCO₃). Extract using a highly polar organic mixture, specifically 10–20% isopropanol in chloroform or DCM. The isopropanol disrupts the hydrogen bonding network, pulling the diamine into the organic phase.

Quantitative Condition Matrix

To illustrate the causality of reagent selection, below is a comparative matrix of reductive amination conditions for 1-Methylpiperidine-3-carbaldehyde and their typical outcomes based on our internal benchmarking.

Reducing AgentAdditive / ScavengerTemp (°C)Conversion (%)Epimerization (%)Mechanism / Causality
NaBH₄ MeOH25°C95%>25% High hydridic character causes rapid enolization before reduction.
NaCNBH₃ AcOH (cat.)25°C85%~15%Cyanide toxicity risk; acidic media helps, but ambient temp allows epimerization.
NaBH(OAc)₃ None25°C90%~8%Mild reduction; however, lack of water scavenger leaves unreacted aldehyde.
NaBH(OAc)₃ Ti(OiPr)₄0°C>98% <2% Optimal. Ti(OiPr)₄ forces imine formation; 0°C + STAB prevents enolization.

Self-Validating Experimental Protocol

This protocol describes the optimized, diastereoselective reductive amination of 1-Methylpiperidine-3-carbaldehyde. It is designed as a self-validating system : you must verify the intermediate state before proceeding to the irreversible reduction step.

Title: Diastereoselective Reductive Amination of 1-Methylpiperidine-3-carbaldehyde

Materials:

  • 1-Methylpiperidine-3-carbaldehyde (1.0 eq)

  • Primary Amine (1.1 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried flask under N₂, dissolve 1-Methylpiperidine-3-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM (0.2 M).

  • Lewis Acid Addition: Dropwise, add Ti(OiPr)₄ (1.5 eq). Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint: Do not proceed blindly. Pull a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹H-NMR. Verify the complete disappearance of the aldehyde proton signal (~9.6 ppm) and the appearance of the imine proton (~7.5–8.5 ppm). If aldehyde remains, stir for an additional 2 hours.

  • Controlled Reduction: Cool the reaction mixture to exactly 0°C using an ice bath. Causality: Temperature control here is the primary defense against C3 epimerization[4].

  • Hydride Addition: Add STAB (1.5 eq) in three equal portions over 15 minutes to prevent exothermic spikes. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Quench & pH Adjustment: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir for 30 minutes. The titanium will precipitate as white TiO₂ salts. Filter the entire mixture through a pad of Celite to remove the emulsion-causing salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Adjust the aqueous layer to pH 12 using 1M NaOH. Extract the aqueous layer three times with a solution of 10% Isopropanol in DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diamine.

References

  • BLD Pharm, "1-Methylpiperidine-3-carbaldehyde | CAS 99658-56-7", BLD Pharm C
  • Benchchem, "(S)
  • Trost, B. M., et al., "Construction of Enantioenriched [3.1.0] Bicycles via a Ruthenium-Catalyzed Asymmetric Redox Bicycloisomerization Reaction", Stanford Profiles / Journal of the American Chemical Society,
  • Gohlke Group, "Design, Synthesis, and Biological Evaluation of Simplified Side Chain Hybrids of the Potent Actin Binding Polyketides Rhizopodin", Chemistry - A European Journal,

Sources

Purification challenges of 1-Methylpiperidine-3-carbaldehyde and solutions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification & Handling of 1-Methylpiperidine-3-carbaldehyde

Introduction: The "Deceptive" Molecule

1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) presents a classic "dual-threat" in organic purification: it possesses a basic tertiary amine and a reactive aldehyde moiety. This combination creates a high potential for self-polymerization (aldol condensation) and oxidative degradation , often resulting in the dreaded "black tar" or significant yield loss during standard workups.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this amino-aldehyde.

Part 1: Troubleshooting & Solutions

Scenario A: The "Disappearing Act" (Low Yield after Extraction)

Symptom: The reaction shows conversion, but the mass balance after aqueous workup is critically low. Diagnosis: Water Solubility. Unlike simple aromatic aldehydes, the piperidine ring renders this molecule highly water-soluble, especially if the pH is below the pKa of the tertiary amine (~8.5 - 9.0). Standard extractions often leave the protonated product in the aqueous phase.

Protocol: The "Salting-Out" Extraction

  • Causality: Increasing the ionic strength of the aqueous phase forces the organic molecule out (Hofmann effect) while pH control ensures the amine is deprotonated (neutral) and lipophilic.

StepActionTechnical Rationale
1 Cooling Cool aqueous mixture to 0–5°C.
2 pH Adjustment Adjust pH to >12 using 2M NaOH.
3 Saturation Add solid NaCl or K₂CO₃ until saturation.
4 Solvent Choice Extract with DCM (Dichloromethane) or CHCl₃ (3x).
5 Drying Dry over Na₂SO₄ (Sodium Sulfate).
Scenario B: The "Sticky Column" (Tailing on Silica)

Symptom: Product streaks on TLC; broad, tailing peaks during flash chromatography; poor separation from impurities. Diagnosis: Silanol Interaction. The basic nitrogen of the piperidine interacts strongly with the acidic silanol groups (Si-OH) of standard silica gel, causing retention and decomposition.

Solution 1: The "Amine-Modified" Silica Protocol

  • Pre-treatment: Flush the silica column with eluent containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample.

  • Eluent: Continue using 1% TEA in the mobile phase (e.g., DCM:MeOH:TEA 95:4:1).

  • Why it works: The TEA blocks the acidic sites on the silica, allowing the amino-aldehyde to pass through without "sticking."

Solution 2: Alumina (The Superior Stationary Phase)

  • Material: Use Neutral or Basic Alumina (Brockmann Grade III) instead of silica.

  • Benefit: Alumina is less acidic and less likely to catalyze aldol condensation of the aldehyde or trap the amine.

Scenario C: The "Black Oil" (Polymerization/Oxidation)

Symptom: Product turns yellow/brown upon concentration; NMR shows broad multiplets in the alkene region (aldol products). Diagnosis: Auto-oxidation and Polymerization. Aldehydes are prone to air oxidation (to carboxylic acids). Basic amines catalyze the aldol condensation of the aldehyde.

Protocol: The Bisulfite "Catch & Release" (High Purity) This is the gold standard for purifying unstable aldehydes without heat (distillation) or abrasive chromatography.

Workflow Diagram (Bisulfite Purification)

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Saturated NaHSO3 (aq) Shake vigorously Start->Step1 Separation Phase Separation Step1->Separation OrgPhase Organic Phase (Contains Non-Aldehyde Impurities) Separation->OrgPhase Discard AqPhase Aqueous Phase (Contains Bisulfite Adduct) Separation->AqPhase Keep Wash Wash Aqueous with Et2O/DCM (Remove trapped organics) AqPhase->Wash Release Basify Aqueous (pH > 10) Add Na2CO3 or NaOH Wash->Release Extract Extract with DCM Dry & Concentrate Release->Extract Product Pure 1-Methylpiperidine-3-carbaldehyde Extract->Product

Caption: "Catch-and-Release" purification strategy utilizing the reversible formation of water-soluble bisulfite adducts.

Step-by-Step Bisulfite Protocol:

  • Dissolve: Dissolve crude oil in a minimal amount of Ether or EtOAc.

  • Catch: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 15-30 minutes. The aldehyde forms a water-soluble adduct.

  • Separate: Separate layers. Keep the aqueous layer. (The impurities stay in the organic layer).

  • Wash: Wash the aqueous layer once with fresh ether to remove entrained impurities.

  • Release: Cool the aqueous layer to 0°C. Slowly add Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10. Caution: Gas evolution (CO₂) if carbonate is used.

  • Recover: The adduct breaks, regenerating the aldehyde (which oils out). Extract immediately with DCM (3x), dry, and concentrate.

Part 2: Quantitative Data & Physical Properties

PropertyValue / NoteRelevance
Boiling Point ~65–75°C @ 10 mmHg (Est.)Vacuum distillation is viable but risky due to polymerization.
Solubility High in Water, DCM, EtOHRequires "Salting Out" for efficient aqueous extraction.
Stability Poor (Air/Heat Sensitive)Store under Argon/Nitrogen at -20°C.
pKa (Amine) ~9.0 (Piperidine N)Extraction pH must be >10 to isolate free base.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I distill this compound? A: Yes, but Vacuum Distillation is mandatory. Do not attempt atmospheric distillation (decomposition will occur >100°C).

  • Recommendation: Use a Kugelrohr apparatus for small scales (<5g) to minimize thermal history.

Q2: Why does my NMR show a "hydrate" peak? A: Aldehydes, especially electron-deficient or those with nearby heteroatoms, can form hydrates (gem-diols) in the presence of water.

  • Fix: This is reversible. Drying the compound thoroughly (azeotroping with toluene) or storing in a desiccator often reverts it to the aldehyde.

Q3: How should I store the purified material? A:

  • Inert Atmosphere: Flush vial with Argon.

  • Low Temp: Store at -20°C.

  • Form: If possible, convert to a stable salt (e.g., Hydrochloride or Oxalate) for long-term storage, then free-base it immediately before use. Note: Aldehydes are less stable as salts than amines, but the amine salt prevents self-catalyzed aldol condensation.

References

  • Bisulfite Purification Method

    • Title: "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Handling of Amino-Aldehydes: Title: "Overcoming challenges in the purification of Amino-aldehydes" Source: BenchChem Technical Guides
  • Physical Properties & Synthesis Context: Title: "1-Methylpiperidine-4-carbaldehyde (Isomer Comparison)" Source: ChemicalBook / Wikipedia (Data extrapolation for boiling points and solubility).
  • Chromatography of Amines: Title: "Purification of heterocyclic amines: Avoiding silica gel interactions" Source: Sigma-Aldrich Technical Bulletin

Technical Support Center: Preventing Decomposition of 1-Methylpiperidine-3-carbaldehyde During Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the stability of 1-Methylpiperidine-3-carbaldehyde during chemical reactions. Our goal is to equip you with the knowledge to minimize decomposition and improve reaction outcomes.

Introduction: Understanding the Instability of 1-Methylpiperidine-3-carbaldehyde

1-Methylpiperidine-3-carbaldehyde is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical compounds. However, its utility can be hampered by its susceptibility to decomposition under various reaction conditions. The presence of both a tertiary amine and an aldehyde functional group within the same molecule creates a unique set of stability challenges. The lone pair of electrons on the nitrogen can influence the reactivity of the aldehyde, and the molecule as a whole is sensitive to factors such as pH, temperature, and the presence of oxidizing or reducing agents.

This guide will delve into the common decomposition pathways and provide actionable strategies to mitigate them, ensuring the integrity of your starting material and the success of your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 1-Methylpiperidine-3-carbaldehyde decomposition?

A1: Decomposition can manifest in several ways:

  • Color Change: A freshly distilled or high-purity sample is typically a colorless to pale yellow liquid. The development of a darker yellow or brown color often indicates the formation of degradation products.

  • Formation of Precipitates: The appearance of solid material in your reaction mixture, which is not your desired product, can be a sign of polymerization or the formation of insoluble byproducts.

  • Inconsistent Reaction Outcomes: If you observe variable yields, the formation of unexpected side products, or a complete failure of the reaction, decomposition of the starting aldehyde should be considered as a potential cause.

  • Complex NMR Spectra: The presence of multiple, unidentifiable peaks in the 1H or 13C NMR spectrum of your crude reaction mixture that do not correspond to your starting material or expected product is a strong indicator of decomposition.

Q2: What are the main chemical pathways through which 1-Methylpiperidine-3-carbaldehyde decomposes?

A2: The decomposition of 1-Methylpiperidine-3-carbaldehyde can proceed through several pathways, primarily driven by the reactivity of the aldehyde and the basicity of the tertiary amine.

  • Self-Condensation/Polymerization: Aldehydes, especially in the presence of basic catalysts (like the tertiary amine of another molecule), can undergo aldol-type condensation reactions, leading to oligomers and polymers.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1-Methylpiperidine-3-carboxylic acid). This can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a mixture of the corresponding alcohol and carboxylic acid. While 1-Methylpiperidine-3-carbaldehyde has alpha-hydrogens, related side reactions can occur under strongly basic conditions.

  • Ring-Opening: While less common under typical synthetic conditions, cleavage of the C-N bond in the piperidine ring can occur, particularly under harsh conditions or in the presence of certain microbes. This can lead to the formation of amino acids and, subsequently, diacids through deamination and oxidation.

Q3: How should I properly store 1-Methylpiperidine-3-carbaldehyde to ensure its stability?

A3: Proper storage is the first line of defense against decomposition.

  • Temperature: Store the compound in a freezer, under -20°C, as recommended by suppliers. This minimizes the rate of potential decomposition reactions.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation of the aldehyde group by atmospheric oxygen.

  • Light Protection: Keep the container in a dark place to prevent light-induced degradation.

  • Container: Use a tightly sealed, appropriate container to prevent moisture ingress and contamination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides step-by-step protocols to resolve them.

Issue 1: Low Yields and Formation of Unidentified Byproducts in a Base-Catalyzed Reaction

Symptom: You are performing a reaction, such as a Wittig or aldol reaction, that requires basic conditions, but you are observing low yields of your desired product and a complex mixture of byproducts in your crude NMR.

Root Cause: The basic conditions of the reaction are likely promoting the self-condensation of your 1-Methylpiperidine-3-carbaldehyde. The tertiary amine in the molecule itself can act as a base, but the addition of an external base exacerbates this side reaction.

Troubleshooting Protocol:

  • Choice of Base:

    • Avoid Strong, Nucleophilic Bases: Strong bases like NaOH, KOH, or alkoxides can readily promote side reactions.

    • Utilize Non-Nucleophilic or Hindered Bases: Consider using bases like triethylamine, diisopropylethylamine (DIPEA), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). These are less likely to directly attack the aldehyde and are effective at deprotonating other reagents.

    • Consider Weaker Bases: For some reactions, a weaker base like potassium carbonate or cesium carbonate might be sufficient and will be less likely to cause decomposition.

  • Temperature Control:

    • Maintain Low Temperatures: Run your reaction at the lowest temperature at which you observe a reasonable reaction rate. Start at 0°C or even -78°C (dry ice/acetone bath) and slowly warm the reaction if necessary.

    • Slow Addition of Reagents: Add the base and/or the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of these reactive species low, minimizing side reactions.

  • Reaction Time:

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.

Issue 2: Oxidation of the Aldehyde to a Carboxylic Acid

Symptom: Your post-reaction analysis (e.g., by LC-MS or NMR) shows the presence of 1-Methylpiperidine-3-carboxylic acid as a significant byproduct.

Root Cause: The aldehyde is being oxidized. This can be due to exposure to atmospheric oxygen, the presence of an oxidizing agent in your reaction, or catalysis by trace metals.

Troubleshooting Protocol:

  • Inert Atmosphere is Crucial:

    • Degas Your Solvents: Before use, sparge your solvents with an inert gas like argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

    • Maintain a Positive Pressure of Inert Gas: Run your reaction under a balloon of argon or nitrogen, or in a glovebox if the reaction is particularly sensitive.

  • Check Your Reagents:

    • Purity of Reagents: Ensure that none of your other reagents are contaminated with oxidizing agents.

    • Avoid Peroxide-Forming Solvents: If using solvents like THF or diethyl ether, ensure they are fresh and have been tested for the presence of peroxides.

  • Consider an Antioxidant:

    • In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to scavenge radicals and prevent oxidation. However, be sure that the antioxidant will not interfere with your desired reaction.

Issue 3: Inconsistent Results in Reductive Amination

Symptom: When using 1-Methylpiperidine-3-carbaldehyde in a reductive amination reaction, you are getting inconsistent yields and sometimes see byproducts resulting from the reduction of the aldehyde to the corresponding alcohol (1-methyl-3-piperidinemethanol).

Root Cause: The choice of reducing agent and the reaction conditions are critical in reductive amination. Some reducing agents can reduce the aldehyde faster than the imine/iminium ion intermediate forms, leading to the alcohol byproduct.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • Use a pH-Sensitive Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduces the iminium ion intermediate.

    • Avoid Harsh Reducing Agents: Stronger reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) will rapidly reduce the aldehyde and should generally be avoided unless a two-step procedure is employed.

  • Control the pH:

    • Slightly Acidic Conditions: Reductive amination is typically most efficient under slightly acidic conditions (pH 5-6). This promotes the formation of the iminium ion, which is then reduced. You can use acetic acid as an additive.

    • Avoid Strongly Acidic or Basic Conditions: Strong acids can lead to unwanted side reactions, while basic conditions will disfavor the formation of the iminium ion.

  • One-Pot vs. Two-Step Procedure:

    • One-Pot: In a typical one-pot procedure, the aldehyde, amine, and a mild acid catalyst (like acetic acid) are stirred together to form the imine/iminium ion, followed by the addition of the reducing agent (e.g., STAB).

    • Two-Step: If you are still observing significant alcohol byproduct formation, consider a two-step procedure. First, form the imine by reacting the aldehyde and amine, often with the removal of water (e.g., using a Dean-Stark trap or molecular sieves). Then, in a separate step, reduce the isolated or in-situ-generated imine.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting the decomposition of 1-Methylpiperidine-3-carbaldehyde.

Troubleshooting_Decomposition start Problem: 1-Methylpiperidine-3-carbaldehyde Decomposition symptom_low_yield Symptom: Low Yields / Byproducts in Base-Catalyzed Reaction start->symptom_low_yield symptom_oxidation Symptom: Formation of Carboxylic Acid start->symptom_oxidation symptom_reduction Symptom: Inconsistent Reductive Amination (Alcohol Byproduct) start->symptom_reduction cause_self_condensation Root Cause: Self-Condensation symptom_low_yield->cause_self_condensation cause_oxidation Root Cause: Oxidation symptom_oxidation->cause_oxidation cause_premature_reduction Root Cause: Premature Aldehyde Reduction symptom_reduction->cause_premature_reduction solution_base Solution: - Use non-nucleophilic/hindered base - Consider weaker bases cause_self_condensation->solution_base solution_temp_control Solution: - Lower reaction temperature - Slow addition of reagents cause_self_condensation->solution_temp_control solution_time Solution: - Monitor reaction closely - Quench upon completion cause_self_condensation->solution_time solution_inert Solution: - Degas solvents - Use inert atmosphere (Ar/N2) cause_oxidation->solution_inert solution_reagents Solution: - Check reagent purity - Use fresh, peroxide-free solvents cause_oxidation->solution_reagents solution_reducing_agent Solution: - Use pH-sensitive reducing agent (STAB) - Avoid harsh reducing agents (NaBH4, LAH) cause_premature_reduction->solution_reducing_agent solution_ph Solution: - Maintain slightly acidic pH (5-6) cause_premature_reduction->solution_ph solution_procedure Solution: - Consider a two-step procedure cause_premature_reduction->solution_procedure

Caption: Troubleshooting workflow for 1-Methylpiperidine-3-carbaldehyde decomposition.

Summary of Recommended Handling and Reaction Conditions

ParameterRecommendationRationale
Storage Store at -20°C under an inert atmosphere (Ar or N2) in a dark, tightly sealed container.To minimize thermal decomposition, oxidation, and hydrolysis.
Reaction Temperature As low as practically possible. Start at 0°C or -78°C and warm only if necessary.To reduce the rate of side reactions like self-condensation.
Atmosphere Always conduct reactions under an inert atmosphere (Ar or N2) using degassed solvents.To prevent oxidation of the aldehyde to a carboxylic acid.
pH Avoid strongly basic or strongly acidic conditions unless the reaction specifically requires them. For reductive amination, slightly acidic (pH 5-6) is optimal.To prevent base-catalyzed self-condensation and acid-catalyzed side reactions.
Choice of Base Use non-nucleophilic or hindered bases (e.g., DIPEA, DBU) or weak inorganic bases (e.g., K2CO3).To minimize base-catalyzed decomposition pathways.
Choice of Reducing Agent For reductive amination, use a mild, pH-sensitive reducing agent like sodium triacetoxyborohydride (STAB).To selectively reduce the iminium ion intermediate over the starting aldehyde.
Monitoring Closely monitor reaction progress by TLC or LC-MS.To avoid prolonged reaction times that can lead to product degradation.

By adhering to these guidelines and utilizing the troubleshooting protocols provided, you can significantly improve the success rate of your reactions involving 1-Methylpiperidine-3-carbaldehyde.

References

  • Thermo Fisher Scientific. (2015, July 2). Safety Data Sheet: 3-Methylpiperidine. [Link]

  • Thermo Fisher Scientific. (2012, March 14). Safety Data Sheet: N-Methylpiperidine. [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: Piperidine for Synthesis. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved February 27, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12291, N-Methylpiperidine. Retrieved February 27, 2026, from [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Optimizing reaction conditions for 1-Methylpiperidine-3-carbaldehyde with different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, working with functionalized aliphatic heterocycles like 1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) presents unique mechanistic challenges.

As a Senior Application Scientist, I have designed this guide to provide field-proven insights into solvent optimization, specifically focusing on reductive amination workflows. By understanding the thermodynamic and microkinetic principles of your solvent environment, you can eliminate common bottlenecks such as epimerization, stalling, and poor yields.

Core Principles & Causality

1-Methylpiperidine-3-carbaldehyde possesses two critical structural features that dictate its reactivity and sensitivity to solvent conditions:

  • Tertiary Amine Core : The N-methyl group renders the local microenvironment basic.

  • Alpha-Proton Lability : The C3 position is alpha to the aldehyde carbonyl. Under basic conditions or in highly protic solvents, this proton is highly susceptible to enolization.

Failure to control the solvent environment often leads to C3-epimerization (loss of stereocenter integrity) or aldol-type self-condensation. Therefore, solvent selection is not just a matter of solubility; it is a fundamental thermodynamic control mechanism.

Troubleshooting Guides & FAQs

Q1: Why am I observing high levels of C3-epimerization and self-condensation, and how does solvent choice affect this? A: Epimerization occurs via the enol tautomer of the aldehyde. Protic solvents (like Methanol or Ethanol) can stabilize the enolate transition state through hydrogen bonding networks, accelerating epimerization. Furthermore, the intrinsic basicity of the piperidine ring auto-catalyzes this process. Solution: Switch to polar aprotic solvents like Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE). These solvents do not provide the proton-shuttling network required for rapid enolization, thereby preserving the [1].

Q2: How do I optimize the solvent for direct reductive amination using Sodium Triacetoxyborohydride (STAB)? A: STAB is the gold standard for reductive amination due to its mild hydride-donating ability and [2]. Historically, DCE has been the solvent of choice. However, recent Density Functional Theory (DFT) studies demonstrate that THF provides nearly identical low-energy transition states for hydride transfer while offering a greener, less toxic profile. In THF, the reaction proceeds smoothly from the carbinolamine to the iminium ion,[2]. Avoid Dimethylformamide (DMF) unless solubility is a strict barrier, as strong solvent coordination can alter the microkinetics and [3].

Q3: My reaction stalls at the imine/iminium intermediate. How can I drive it to completion? A: This is a microkinetic issue. The dehydration of the carbinolamine to the imine/iminium is an [3]. In aprotic solvents, water generated during this step can push the equilibrium backward. Solution: Incorporate a dehydrating agent (e.g., molecular sieves) or a Lewis acid co-catalyst like Ti(OiPr)₄. Alternatively, utilizing a solvent capable of specific hydrogen-bond coordination can facilitate nucleophilic addition and stabilize the intermediates [3].

Quantitative Data: Solvent Optimization Matrix

To facilitate rapid decision-making, the following table synthesizes the thermodynamic and kinetic impacts of common solvents on the STAB reductive amination of 1-Methylpiperidine-3-carbaldehyde.

SolventDielectric Constant (ε)Imine Formation KineticsEpimerization RiskSTAB CompatibilityOverall Recommendation
THF 7.5ModerateLowExcellentPrimary Choice (Green, effective)
DCE 10.4ModerateLowExcellentPrimary Choice (Traditional)
MeOH 32.7FastHighPoor (Reacts w/ STAB)Avoid for STAB workflows
DMF 36.7SlowModerateModerateUse only if solubility demands

Experimental Protocols

Self-Validating Protocol: Direct Reductive Amination in THF

This protocol is designed to maximize the yield of the alkylated amine while suppressing C3-epimerization.

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1-Methylpiperidine-3-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous THF (0.2 M concentration) under an inert Nitrogen atmosphere.

  • Causality: The inert atmosphere prevents oxidative degradation of the aldehyde to the corresponding carboxylic acid. Anhydrous THF prevents premature hydrolysis of the forming imine.

Step 2: Imine Formation

  • Action: Stir the mixture at 0 °C to Room Temperature for 2–4 hours.

  • Self-Validation: Remove a 10 µL aliquot, quench into 100 µL of saturated aqueous NaHCO₃, extract with Ethyl Acetate, and analyze via LCMS. Do not proceed to Step 3 until the aldehyde mass is completely consumed and the imine/carbinolamine mass dominates.

Step 3: Hydride Reduction

  • Action: Cool the reaction vessel back to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portionwise over 15 minutes.

  • Causality: STAB is added portionwise at 0 °C to strictly control the exothermic hydride transfer. Thermal spikes in the presence of the basic piperidine ring will trigger C3-epimerization.

Step 4: Quench and Isolation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: The basic pH of the NaHCO₃ quench ensures the tertiary amine product remains deprotonated and partitions entirely into the organic layer, while the boron salts are washed away in the aqueous phase.

Visualizations

Pathway SM 1-Methylpiperidine-3-carbaldehyde + Amine CA Carbinolamine Intermediate SM->CA Nucleophilic Addition (Polar Solvents) EP C3-Epimerization / Aldol SM->EP Enolization (Protic/Basic conditions) IM Imine / Iminium Ion CA->IM Dehydration (-H2O) PR Alkylated Amine Product IM->PR STAB Reduction (THF/DCE)

Mechanistic pathway of reductive amination highlighting solvent intervention points.

Troubleshooting Q Primary Experimental Issue? E1 High Epimerization / Degradation Q->E1 E2 Incomplete Imine Reduction Q->E2 S1 Use Aprotic Solvents (THF/DCE) Lower Temp to 0°C E1->S1 Suppress enolization S2 Add Lewis Acid or Switch to MeOH/EtOH E2->S2 Enhance microkinetics

Troubleshooting decision tree for solvent and condition optimization.

References

  • Title : Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source : ACS Omega URL :[Link]

  • Title : Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst Source : RSC Advances URL :[Link]

Sources

Technical Support Center: Characterization & Troubleshooting of 1-Methylpiperidine-3-carbaldehyde Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical and synthetic challenges associated with 1-Methylpiperidine-3-carbaldehyde (CAS 99658-56-7).

Due to its unique structural features—a highly reactive aliphatic aldehyde paired with a basic tertiary amine—this compound is notoriously unstable. It is prone to rapid auto-oxidation, base-catalyzed epimerization, and self-condensation[1]. This guide provides field-proven troubleshooting strategies, validated experimental protocols, and mechanistic insights to ensure the integrity of your drug development workflows.

Mechanistic Overview of Degradation

To effectively troubleshoot impurities, one must first understand the causality behind their formation. The instability of 1-methylpiperidine-3-carbaldehyde stems from three competing reactive sites:

  • The Formyl Group: Highly susceptible to atmospheric oxidation, forming 1-methylpiperidine-3-carboxylic acid.

  • The C3

    
    -Proton:  The electron-withdrawing nature of the aldehyde makes the 
    
    
    
    -proton acidic. The basic piperidine nitrogen (N1) acts as an intramolecular or intermolecular base, promoting rapid enolization and subsequent racemization.
  • The Nucleophilic Amine: Can participate in complex inter-molecular aldol condensations, leading to dimeric and polymeric species.

degradation Main 1-Methylpiperidine- 3-carbaldehyde Oxidation 1-Methylpiperidine- 3-carboxylic acid Main->Oxidation O2 (Air) Auto-oxidation Epimer Racemized / Epimerized Aldehyde Main->Epimer Base-catalyzed (C3 alpha-proton) Aldol Aldol Dimers & Polymeric Species Main->Aldol Self-condensation Hydrate Hydrate / Hemiacetal (in aqueous/alcoholic media) Main->Hydrate H2O / ROH

Figure 1: Primary degradation and reactivity pathways of 1-Methylpiperidine-3-carbaldehyde.

Frequently Asked Questions & Troubleshooting

Q1: My NMR and GC-MS data show a massive impurity peak corresponding to Triethylamine (TEA). Is my batch contaminated?

A: No, this is likely intentional. Commercial vendors (such as Sigma-Aldrich) frequently supply 1-methylpiperidine-3-carbaldehyde stabilized with approximately 35% Triethylamine.

  • The Causality: The tertiary amine acts as a sacrificial base and stabilizer. It prevents acid-catalyzed trimerization of the aldehyde and slows down complex degradation pathways during storage. If your downstream synthesis (e.g., reductive amination or Wittig reaction) is sensitive to TEA, you must perform a pre-reaction purification (see Protocol 2).

Q2: Direct HPLC-UV analysis of this compound yields severe peak tailing, broad humps, and poor sensitivity. How can I get a reliable purity assay?

A: Direct HPLC analysis of aliphatic amino-aldehydes is fundamentally flawed for two reasons. First, the aliphatic aldehyde lacks a strong chromophore, possessing only a weak


 transition near 280 nm. Second, the basic piperidine nitrogen interacts strongly with residual silanols on standard C18 stationary phases, causing severe tailing.
  • The Solution: You must derivatize the sample using 2,4-Dinitrophenylhydrazine (DNPH) [2][3]. This locks the aldehyde into a stable hydrazone, prevents on-column hydration/acetalization, and introduces a strong chromophore for UV detection at 360 nm.

Q3: I am synthesizing the enantiopure (3S)-1-methylpiperidine-3-carbaldehyde, but I am observing a steady loss of enantiomeric excess (ee) during storage. Why?

A: You are observing auto-catalytic epimerization. The proton at the C3 position is acidic. Even in the absence of external bases, the basic N1 nitrogen of adjacent molecules (or the TEA stabilizer) deprotonates the C3 position to form an enol intermediate. When the enol tautomerizes back to the aldehyde, stereochemical control is lost, resulting in racemization.

  • The Solution: Enantiopure

    
    -chiral aldehydes should never be stored neat. They must be stored as their corresponding bisulfite adducts or synthesized in situ immediately prior to use[1].
    

Impurity Profiling Summary

The following table summarizes the quantitative and qualitative data for the most common impurities found in 1-Methylpiperidine-3-carbaldehyde samples.

Impurity / ComponentOrigin / MechanismAnalytical Signature (GC-MS / LC-MS)Impact on Downstream Synthesis
Triethylamine (TEA) Commercial stabilizer (~35% w/w).GC: Early eluting peak. MS: m/z 101.Alters pH; can inhibit acid-catalyzed imine formation.
1-Methylpiperidine-3-carboxylic acid Auto-oxidation of the formyl group upon exposure to air.LC-MS: [M+H]+ m/z 144. Highly polar.Consumes coupling reagents; acts as a chain terminator.
Aldol Dimers Base-catalyzed self-condensation of the aldehyde.LC-MS:[M+H]+ m/z 237.Lowers effective molarity; causes stoichiometric imbalances.
(1-Methylpiperidin-3-yl)methanol Over-reduction during synthesis (e.g., if synthesized via DIBAL-H reduction of an ester).GC-MS: m/z 129.Competes with the aldehyde in coupling reactions.

Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize the following methodologies for characterization and purification.

Protocol 1: DNPH Derivatization for HPLC-UV Purity Assay

This method transforms the unstable amino-aldehyde into a stable, highly UV-active hydrazone derivative, allowing for precise quantification[2][3].

Reagents:

  • DNPH Reagent: 2 mg/mL 2,4-Dinitrophenylhydrazine in Acetonitrile containing 1% Phosphoric acid.

  • Diluent: 0.5 M HCl in Water.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the 1-methylpiperidine-3-carbaldehyde sample and dissolve in 10 mL of the 0.5 M HCl diluent. The acidic environment protonates the amine, temporarily halting base-catalyzed aldol condensation.

  • Derivatization: Transfer 100 µL of the sample solution into an amber HPLC vial. Add 100 µL of the DNPH Reagent.

  • Incubation: Cap the vial and incubate at 60°C for 30 minutes to drive the hydrazone formation to completion.

  • Extraction: Cool to room temperature. Add 500 µL of Ethyl Acetate and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.

  • Analysis: Carefully extract the upper organic layer, transfer to a clean vial, and inject 5 µL onto a C18 HPLC column.

  • Chromatographic Conditions: Mobile phase A: Water (0.1% TFA); Mobile phase B: Acetonitrile (0.1% TFA). Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 360 nm.

Protocol 2: Bisulfite Purification (Removal of TEA and Dimers)

If your synthesis requires neat, TEA-free aldehyde, use this protocol immediately before your reaction.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the commercial 1-methylpiperidine-3-carbaldehyde (containing TEA) in diethyl ether. Vigorously stir with an equal volume of saturated aqueous Sodium Bisulfite (

    
    ) solution for 2 hours.
    
  • Phase Separation: The aldehyde forms a water-soluble bisulfite adduct. Separate the aqueous layer. The TEA, organic impurities, and aldol dimers remain in the ether layer and are discarded.

  • Washing: Wash the aqueous layer twice with fresh diethyl ether to remove residual traces of TEA.

  • Liberation: Cool the aqueous layer to 0°C. Carefully adjust the pH to 8-9 using cold 10% aqueous

    
    . This breaks the bisulfite adduct, liberating the free aldehyde.
    
  • Extraction: Immediately extract the free aldehyde with cold Dichloromethane (DCM). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at <25°C. Use immediately.
    

Analytical Workflow Visualization

workflow Sample Raw Sample (Contains TEA & Impurities) DNPH DNPH Derivatization (Acidic Conditions) Sample->DNPH GCMS Direct GC-MS Analysis (Low Temp Injector) Sample->GCMS HPLC HPLC-UV (360 nm) Aldehyde Quantification DNPH->HPLC TEA Identify TEA & Volatile Byproducts GCMS->TEA

Figure 2: Recommended dual-pathway analytical workflow for comprehensive impurity profiling.

References

  • Science.gov. "Sample records for aldehydes acrolein crotonaldehyde". Science.gov Database. Available at:[Link]

Sources

Validation & Comparative

Regioisomer Selection in Piperidine Scaffolds: 1-Methylpiperidine-3-carbaldehyde vs. 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between 1-methylpiperidine-3-carbaldehyde (3-MPC) and 1-methylpiperidine-4-carbaldehyde (4-MPC) is rarely a matter of simple structural variation. It represents a fundamental decision between chiral complexity and synthetic robustness .

  • 4-MPC is the "workhorse" scaffold: achiral, thermodynamically stable, and sterically accessible. It is ideal for rapid library generation and extending pharmacophores linearly.

  • 3-MPC is the "high-risk, high-reward" scaffold: it introduces a critical stereocenter

    
     to the carbonyl, enabling precise 3D-vectoring of substituents. However, it is chemically fragile, prone to rapid racemization via enolization, requiring strictly controlled reaction conditions.
    

This guide provides the technical grounding to navigate this choice, offering self-validating protocols to mitigate the risks associated with the 3-isomer.

Part 1: The Stereochemical Divergence (The "Trap")

The most critical differentiator is the susceptibility of the


-carbon to deprotonation.
The 3-Isomer Instability

In 3-MPC, the formyl group is attached to a chiral center (C3). The


-proton is acidic (

for aldehydes). Because the nitrogen lone pair can act as an internal base or stabilize the transition state, 3-MPC is highly prone to base-catalyzed racemization (or epimerization if other centers exist).
  • Mechanism: Deprotonation forms an achiral enolate intermediate. Reprotonation can occur from either face, destroying enantiopurity.

  • Consequence: If you start with chiral 3-MPC, standard reductive amination conditions (e.g., room temperature, amine excess) can degrade

    
     from >98% to <50% in hours.
    
The 4-Isomer Robustness

4-MPC possesses a plane of symmetry running through the Nitrogen and C4. It is achiral. The formation of an enol at C4 does not result in stereochemical loss because the carbon remains achiral upon reprotonation (unless a chiral amine is used, in which case diastereoselectivity is purely induction-based).

Visual Analysis: The Racemization Trap

The following diagram illustrates the mechanistic failure point for the 3-isomer compared to the stability of the 4-isomer.

G cluster_0 3-Isomer (High Risk) cluster_1 4-Isomer (Stable) Start3 Chiral (S)-3-MPC (Pure Enantiomer) Enol3 Achiral Enol/Enolate (Planar Intermediate) Start3->Enol3 Base/Heat (-H+) Racemic3 Racemic Mixture (S) + (R) Enol3->Racemic3 +H+ (Loss of ee%) Start4 Achiral 4-MPC (Symmetric) Enol4 Achiral Enol Start4->Enol4 Base/Heat Product4 Stable Product (No Stereochem Loss) Enol4->Product4 Reversible

Figure 1: Mechanistic pathway showing the racemization vulnerability of 1-methylpiperidine-3-carbaldehyde versus the stability of the 4-isomer.

Part 2: Reactivity & Synthetic Utility Matrix

Beyond stability, the position of the formyl group dictates steric accessibility. The N-methyl group exerts a conformational influence.[1]

Steric Hindrance & Reaction Rates
  • 4-MPC: The formyl group is distal to the N-methyl group. In the preferred chair conformation, the 4-CHO group is equatorial, minimizing 1,3-diaxial interactions. Nucleophilic attack (e.g., by an amine) is unhindered.

  • 3-MPC: The 3-position is proximal to the N-methyl. Depending on the N-invertomer, the N-methyl group can sterically crowd the reaction center, slowing down condensation steps and requiring longer reaction times (which paradoxically increases racemization risk).

Comparative Performance Data
Feature1-Methylpiperidine-3-carbaldehyde1-Methylpiperidine-4-carbaldehyde
Chirality Chiral (Requires Resolution/Asymmetric Synth)Achiral (Symmetric)
Stability Low : Prone to racemization/oxidationHigh : Thermodynamically stable
Steric Hindrance Moderate (Proximal N-Me interaction)Low (Distal N-Me group)
Reductive Amination Requires low temp (-20°C to 0°C), mild agentsStandard temp (RT to 40°C), robust agents
Commercial Cost High (Often sold as bisulfite adduct)Low (Bulk commodity)
SAR Role Creating "kinks" / Specific chiral vectorsLinear extension / Spacer group

Part 3: Experimental Protocols

Protocol A: Robust Reductive Amination (4-MPC)

For rapid synthesis of libraries using the stable 4-isomer.

Reagents: 4-MPC (1.0 eq), Amine (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.4 eq), DCE (Dichloroethane).

  • Imine Formation: Dissolve 4-MPC and Amine in DCE. (Optional: Add 1 eq Acetic Acid if amine is weak). Stir at RT for 1-2 hours.[2]

    • Checkpoint: 4-MPC forms imines rapidly. No need to isolate.

  • Reduction: Add STAB in one portion. Stir at RT for 4-16 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[3][4]

  • Self-Validation: 1H NMR should show a distinct doublet/triplet for the CH2-N linker at

    
     2.0-2.5 ppm.
    
Protocol B: Enantioselective Coupling (3-MPC)

For preserving stereochemistry when using chiral 3-MPC.

Reagents: (S)-3-MPC (1.0 eq), Amine (1.0 eq), NaCNBH3 (0.7 eq), MeOH, ZnCl2 (0.5 eq - Lewis Acid catalyst).

  • Pre-Cooling: Cool MeOH solution of (S)-3-MPC to -10°C .

  • Activation: Add Amine and ZnCl2. The Lewis acid accelerates imine formation without requiring strong Brønsted acids or heat, minimizing enolization.

  • Controlled Reduction: Add NaCNBH3 (milder than STAB) slowly. Maintain temperature < 0°C for the first 4 hours.

  • Monitoring: Monitor by LC-MS. Do not heat to drive completion. If reaction stalls, isolate the intermediate rather than heating.

  • Self-Validation (Crucial):

    • Perform Chiral HPLC on the product immediately.

    • Pass Criteria:

      
       ee retention.[5]
      
    • Fail Criteria: Appearance of the enantiomer peak indicates basicity was too high or temperature control failed.

Part 4: Strategic Application in Drug Design (SAR)

When should you accept the synthetic burden of the 3-isomer?

  • Use 4-MPC when: You need a linker to extend a pharmacophore into a solvent-exposed region or a deep pocket without specific stereochemical constraints. It is often used in GPCR ligands (e.g., 5-HT1F agonists) to improve solubility and metabolic stability.

  • Use 3-MPC when: The piperidine ring must lock into a specific hydrophobic cleft where the vector of the substituent determines binding affinity (e.g., matching the twist of a receptor helix).

Decision Workflow for Medicinal Chemists

SAR_Decision Start Target: Piperidine-Linked Pharmacophore Q1 Is the substituent vector critical for receptor fit? Start->Q1 Branch4 No: Linear extension needed Q1->Branch4 Flexible/Solvent Exposed Branch3 Yes: Specific 3D angle needed Q1->Branch3 Tight Pocket/Stereospecific Select4 Select 4-MPC (Robust, Cheap) Branch4->Select4 Select3 Select 3-MPC (Chiral, Sensitive) Branch3->Select3 Action4 Protocol: Standard Reductive Amination (STAB, RT) Select4->Action4 Action3 Protocol: Low-Temp Lewis Acid Cat. (ZnCl2/NaCNBH3, <0°C) Select3->Action3

Figure 2: Decision tree for selecting the appropriate piperidine isomer based on Structure-Activity Relationship (SAR) requirements.

References

  • Synthesis and evaluation of 4-substituted piperidines (Opioid Ligands)

    • Title: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.[6]

    • Source: N
    • URL:[Link]

  • General Reductive Amination Guidelines

    • Title: Hitchhiker's guide to reductive amin
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Racemization Mechanisms in Drug Discovery

    • Title: The problem of racemization in drug discovery and tools to predict it.[7][8]

    • Source: Expert Opinion on Drug Discovery (via ResearchG
    • URL:[Link]

  • 3-Hydroxypiperidine Synthesis (Chiral Precursors)

    • Title: Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate.[9]

    • Source: ResearchG
    • URL:[Link]

Sources

Comparative analysis of catalysts for 1-Methylpiperidine-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Catalysts for 1-Methylpiperidine-3-carbaldehyde Reactions Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Chemical Context

1-Methylpiperidine-3-carbaldehyde (CAS 99658-56-7) is a critical pharmacophore in neurodegenerative research, serving as a precursor for muscarinic agonists and acetylcholinesterase inhibitors (structural analogs of Donepezil).

Unlike its 4-isomer, the 3-isomer presents unique synthetic challenges that dictate catalyst choice:

  • Stereochemical Instability: The C3 position is alpha to the carbonyl and beta to the tertiary amine. This creates a high propensity for racemization via enolization, particularly under basic conditions or high temperatures.

  • Lewis Base Poisoning: The tertiary

    
    -methyl amine is a competent ligand. It can coordinate strongly to Lewis acidic metal centers (e.g., Pd, Pt, Ti), potentially arresting the catalytic cycle or requiring higher catalyst loadings.
    

This guide compares catalytic methodologies for the two most common transformations: Reductive Amination (library synthesis) and C-C Bond Formation (scaffold extension).

Comparative Analysis: Reductive Amination Catalysts

Objective: Formation of secondary/tertiary amines while preserving the C3 stereocenter (if chiral) and avoiding ring reduction.

Table 1: Catalyst Performance Matrix[1]
Catalyst SystemMechanismChemoselectivityRacemization RiskScalabilityRecommendation
Pd/C + H₂ Heterogeneous HydrogenationModerate (Risk of dehalogenation)Low (Fast reaction at RT)HighBest for simple benzylamines
Ti(OiPr)₄ / NaBH₄ Lewis Acid Activation + Hydride TransferHigh (Tolerates halogens/nitro)Moderate (Ti is Lewis acidic)ModerateBest for hindered amines
STAB (NaBH(OAc)₃) Direct Hydride ReductionVery HighVery Low (Mildly acidic pH)HighStandard for Library Synthesis
Ir-Complexes Transfer HydrogenationHighLowLow (Cost)Specialized asymmetric needs
Deep Dive: Methodology Selection
A. The High-Throughput Standard: STAB (Sodium Triacetoxyborohydride)

For medicinal chemistry libraries, STAB is the gold standard. Unlike catalytic hydrogenation, it does not require pressurized vessels.

  • Why it works: The reaction is performed in DCE/DCM with a touch of Acetic Acid. The mild acidity protonates the piperidine nitrogen (

    
    ), preventing it from interfering with the iminium formation.
    
  • Limitation: It struggles with electron-deficient anilines or sterically hindered amines.

B. The Steric Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]

When coupling 1-methylpiperidine-3-carbaldehyde with sterically hindered amines, standard equilibrium favors the aldehyde.

  • Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species.

  • The "Gotcha": The piperidine nitrogen can coordinate to Titanium. Protocol Adjustment: Use 1.5–2.0 equivalents of Ti(OiPr)₄ rather than catalytic amounts to saturate the piperidine nitrogen and still activate the carbonyl.

Comparative Analysis: C-C Bond Formation (Aldol/Knoevenagel)

Objective: Scaffold elongation (e.g., Knoevenagel condensation with malonates).

The Organocatalysis Challenge

Proline-mediated organocatalysis (e.g., MacMillan/Jørgensen types) is popular for asymmetric aldol reactions. However, they often fail with this substrate.

  • Reason: The substrate is a base. It neutralizes the acidic co-catalyst often required for the organocatalytic cycle, leading to "self-quenching."

  • Solution: Use Lewis Acid Catalysis (ZnCl₂ or TiCl₄) with a bulky base, or switch to Heterogeneous Basic Catalysts (e.g., Hydrotalcites) if the product is achiral.

Detailed Experimental Protocols

Protocol A: Ti(IV)-Mediated Reductive Amination (For Hindered Amines)

This protocol maximizes conversion for difficult couplings where standard reductive amination fails.

Reagents:

  • 1-Methylpiperidine-3-carbaldehyde (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Titanium(IV) isopropoxide (1.5 equiv)

  • NaBH₄ (1.5 equiv)

  • Solvent: Dry THF or Methanol.

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under Argon, dissolve the amine (1.1 eq) and aldehyde (1.0 eq) in dry THF (0.5 M).

  • Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise. Note: The solution may turn slightly yellow/orange.

  • Incubation: Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of the aldehyde peak. The imine intermediate is often stable enough to observe.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 eq) portion-wise. (Caution: Gas evolution).

  • Quench (Critical): The titanium emulsion is difficult to filter. Quench by adding 0.1 M NaOH or Rochelle's Salt solution and stir vigorously for 1 hour until two clear layers form.

  • Extraction: Extract with EtOAc. Note: Ensure the aqueous layer pH is >10 to keep the piperidine neutral for extraction.

Visualizing the Science

Diagram 1: Decision Matrix for Catalyst Selection

Use this flow to select the correct catalytic system based on your substrate constraints.

CatalystSelection Start Substrate: 1-Methylpiperidine-3-CHO ReactionType Desired Transformation? Start->ReactionType RedAm Reductive Amination ReactionType->RedAm CCBond C-C Bond Formation (Aldol/Knoevenagel) ReactionType->CCBond AmineType Amine Partner Properties? RedAm->AmineType Chirality Stereochemistry Required? CCBond->Chirality Simple Simple/Primary Amine AmineType->Simple Hindered Hindered/Weak Nucleophile AmineType->Hindered Halogen Contains Halogens/Nitro AmineType->Halogen STAB Use STAB (NaBH(OAc)3) Standard Protocol Simple->STAB Ti Use Ti(OiPr)4 + NaBH4 Lewis Acid Activation Hindered->Ti PtC Use Pt/C + H2 (Avoid Pd to prevent dehalogenation) Halogen->PtC Racemic Racemic Product OK Chirality->Racemic Asymmetric Enantiopure Product Chirality->Asymmetric LewisAcid Lewis Acid (ZnCl2/TiCl4) + Bulky Base Racemic->LewisAcid Organo Organocatalysis (Requires Acidic Additive) Asymmetric->Organo

Caption: Decision tree for selecting the optimal catalytic system based on downstream chemical requirements.

Diagram 2: The Racemization Trap

Understanding why the 3-isomer is unstable compared to the 4-isomer.

Racemization cluster_prevention Prevention Strategy Aldehyde Chiral Aldehyde (3-R) (Target) Enol Enol Intermediate (Planar/Achiral) Aldehyde->Enol Deprotonation (Alpha-H) Facilitated by C3 position Base Base/Catalyst Base->Enol Racemate Racemic Mixture (3-R + 3-S) Enol->Racemate Reprotonation Temp Low Temp (<0°C) Time Short Reaction Time

Caption: Mechanism of base-catalyzed racemization at the C3 position. The alpha-proton is acidic, leading to a planar enol intermediate.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

  • Sugisaki, C. H., et al. (2003).[1] "Stereoselective synthesis of 3-substituted piperidines via enamino ester reduction." Tetrahedron Letters. (Provides context on 3-isomer stability).

  • List, B. (2007). "Introduction: Organocatalysis." Chemical Reviews. (Foundational text on amine catalysis limitations with basic substrates).

  • Sigma-Aldrich. "1-Methylpiperidine-3-carbaldehyde Product Specification."

Sources

Structure-Activity Relationship of 1-Methylpiperidine-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists & Drug Developers

Executive Summary: The "Privileged" Scaffold

In the landscape of central nervous system (CNS) and metabolic drug discovery, 1-Methylpiperidine-3-carbaldehyde is not merely a reagent; it is a gateway to a "privileged structure." Unlike its 4-substituted isomer, the 3-substituted piperidine motif possesses a unique dihedral angle and spatial vector between the basic nitrogen and the functionalized side chain. This geometry frequently mimics the bioactive conformation of neurotransmitters like acetylcholine and serotonin, making this scaffold a critical starting point for developing muscarinic agonists (M1/M4), cholinesterase inhibitors, and sigma receptor ligands.

This guide analyzes the structure-activity relationship (SAR) of derivatives synthesized from this aldehyde, comparing them against regioisomers (4-carbaldehyde) and N-substituent variants.

Comparative SAR Analysis

The utility of 1-Methylpiperidine-3-carbaldehyde lies in its role as a divergent intermediate. The aldehyde moiety serves as a "warhead" for reductive amination, olefination, or oxidation, creating libraries of bioactive molecules.

Regioisomerism: 3-Substituted vs. 4-Substituted

The most critical SAR decision is the positioning of the exocyclic functional group.

Feature1-Methylpiperidine-3 -carbaldehyde Derivatives1-Methylpiperidine-4 -carbaldehyde Derivatives
Spatial Geometry Chiral/Angular: The substituent is offset from the N-vector. Creates "kinked" topologies suitable for GPCR orthosteric sites (e.g., Muscarinic M1).Linear/Symmetrical: The substituent is distal and linear to the N. Often used for linker elongation or solvent-exposed regions.
Receptor Fit High Specificity: Mimics the distance between the quaternary nitrogen and the ester oxygen in Acetylcholine (~4.4 Å).Lower Specificity: Often results in pan-activity or loss of efficacy in tight binding pockets (e.g., AChE active gorge).
Stereochemistry Complex: Generates enantiomers (

) at C3. Activity is often enantioselective (e.g.,

-isomers of 3-substituted piperidines are often more potent M1 agonists).
Achiral: The C4 position is achiral unless the ring is further substituted.
N-Substitution Effects (The "Anchor")

The N-methyl group is the baseline for CNS penetration, but alternatives drastically alter pharmacokinetics (PK).

  • N-Methyl (Target): Optimal for blood-brain barrier (BBB) penetration (logP ~1.5–2.0). Essential for mimicking the trimethylammonium headgroup of acetylcholine without the permanent charge.

  • N-Benzyl (Alternative): Increases lipophilicity and affinity for the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), but may reduce oral bioavailability and increase metabolic clearance.

  • N-Boc/H (Precursor): Biologically inert; used only as a synthetic protecting group strategy.

Supporting Experimental Data

The following data illustrates the potency shifts when the 3-carbaldehyde scaffold is derivatized into oximes (for reactivation of AChE) or carboxamides (for Cathepsin K inhibition), compared to 4-substituted or N-benzyl analogs.

Table 1: Comparative Potency (IC50/EC50) of Derived Analogs
Scaffold SourceDerivative ClassTargetActivity (IC50/EC50)SAR Insight
1-Me-Pip-3-CHO 3-Carboxamide (Cmpd H-9) Cathepsin K 0.08 µM Superior Fit: The 3-position allows the amide to engage the S2 pocket effectively [1].
1-Me-Pip-4-CHO4-Carboxamide AnalogCathepsin K> 10 µMPoor Fit: Linear geometry prevents simultaneous binding to the catalytic dyad and S2 pocket.
1-Me-Pip-3-CHO Benzimidazole Hybrid AChE 19.4 µM Balanced Profile: The 3-linker provides correct spacing for dual-site binding [2].
N-Benzyl-Pip-3-CHOBenzimidazole HybridAChE0.5 µMHigher Affinity: The benzyl group engages the PAS, increasing potency but potentially lowering CNS selectivity.

Key Takeaway: For targets requiring precise conformational fit (like Cathepsin K or Muscarinic receptors), the 3-substituted scaffold derived from 1-methylpiperidine-3-carbaldehyde consistently outperforms the 4-isomer by orders of magnitude.

Experimental Protocols

To validate the SAR, one must synthesize the derivatives efficiently. The aldehyde is unstable and prone to oxidation/polymerization; therefore, Reductive Amination is the gold-standard protocol for library generation.

Protocol A: Optimized Reductive Amination (Benchchem/Sigma Method)

Objective: Synthesize tertiary amine derivatives from 1-Methylpiperidine-3-carbaldehyde minimizing racemization.

  • Imine Formation:

    • Dissolve 1-Methylpiperidine-3-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) .

    • Critical Step: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1–2 hours under Nitrogen.

    • Why: Acid catalysis is required to activate the carbonyl, but excess acid can protonate the piperidine nitrogen, altering solubility.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol byproduct (1-methylpiperidin-3-yl)methanol [3].

  • Workup:

    • Quench with saturated aqueous NaHCO3.[1][2] Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.[1][2]

Protocol B: Biological Validation (Calcium Flux Assay for M1 Activity)

Objective: Determine if the derivative acts as an agonist at the M1 Muscarinic Receptor.

  • Cell Line: CHO-K1 cells stably expressing human M1 receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Agonist Addition: Inject the synthesized piperidine derivative (0.1 nM – 10 µM).

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR system.

  • Control: Normalize response against 10 µM Carbachol (Full Agonist).

Visualizing the SAR Logic

The following diagram illustrates the divergent synthesis pathways and the decision logic for selecting the 3-carbaldehyde scaffold over alternatives.

SAR_Logic Scaffold 1-Methylpiperidine-3-carbaldehyde RedAm Reductive Amination (STAB, DCE) Scaffold->RedAm + Amine Oxidation Oxidation to Acid (Amide Coupling) Scaffold->Oxidation + Oxidant Isomer4 4-Carbaldehyde Isomer (Linear Geometry) Prod_Amine 3-Substituted Amines (Muscarinic Agonists) Isomer4->Prod_Amine Loss of M1 Selectivity NBenzyl N-Benzyl Analog (High Lipophilicity) NBenzyl->Prod_Amine Increased PAS Binding (AChE) RedAm->Prod_Amine Prod_Amide 3-Carboxamides (Cathepsin K Inhibitors) Oxidation->Prod_Amide

Figure 1: Divergent synthesis and SAR comparison logic. The 3-carbaldehyde scaffold (Blue) offers the optimal balance for specific CNS targets compared to the 4-isomer (Red) or N-benzyl variants (Yellow).

References

  • National Institutes of Health (NIH) / PubMed. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." PMC8396263. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents." PMC9695626. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors."[3] J. Med.[4] Chem. 2019, 62, 15, 7264–7288.[3] Available at: [Link]

Sources

The Strategic Utility of 1-Methylpiperidine-3-carbaldehyde in the Synthesis of Bioactive Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] This guide provides a detailed analysis of 1-Methylpiperidine-3-carbaldehyde, a functionalized piperidine building block, and evaluates its efficacy and strategic value in the synthesis of known active compound scaffolds. Through a comparative lens, we will explore its reactivity, advantages, and limitations against more commonly employed alternatives, such as N-Boc-piperidine-4-carbaldehyde. This analysis is supported by established reaction mechanisms, experimental protocols, and data-driven comparisons to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

Introduction: The Piperidine Scaffold and the Role of Functionalized Building Blocks

The piperidine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties, including enhanced solubility and metabolic stability.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The strategic functionalization of the piperidine core is therefore a key aspect of medicinal chemistry. Aldehyde-functionalized piperidines, in particular, are versatile intermediates, serving as electrophilic handles for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide focuses on 1-Methylpiperidine-3-carbaldehyde, a tertiary amine-containing heterocyclic aldehyde. The presence of the N-methyl group imparts distinct physicochemical properties compared to its N-protected counterparts, such as those with a tert-butyloxycarbonyl (Boc) group. We will dissect the synthetic utility of this building block, particularly in the context of synthesizing scaffolds for biologically active molecules like muscarinic receptor ligands.[3][4]

Synthetic Utility and Key Transformations of 1-Methylpiperidine-3-carbaldehyde

The aldehyde functional group at the 3-position of the 1-methylpiperidine ring is the primary site of reactivity, enabling a range of classical organic transformations.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines.[5][6][7] 1-Methylpiperidine-3-carbaldehyde can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide variety of functional groups.[5][6]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 1-Methylpiperidine-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).

  • Stir the mixture for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted 1-methylpiperidin-3-yl)methanamine derivative.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form a carbon-carbon double bond.[8][9][10] This transformation is highly valuable for extending carbon chains and introducing unsaturation. 1-Methylpiperidine-3-carbaldehyde can be readily converted to a variety of vinyl-substituted piperidines using this method. The stereochemical outcome (E/Z selectivity) of the alkene product is largely dependent on the nature of the ylide used.[11]

Experimental Protocol: General Procedure for Wittig Reaction

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt (1.1 eq) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of 1-Methylpiperidine-3-carbaldehyde (1.0 eq) in the same solvent dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography to isolate the desired alkene product.

Comparative Analysis: 1-Methylpiperidine-3-carbaldehyde vs. N-Boc-piperidine-4-carbaldehyde

The choice of building block is a critical decision in a synthetic campaign. Here, we compare 1-Methylpiperidine-3-carbaldehyde with the more commonly used N-Boc-piperidine-4-carbaldehyde to highlight their respective strengths and weaknesses.

Feature1-Methylpiperidine-3-carbaldehydeN-Boc-piperidine-4-carbaldehyde
Nitrogen Reactivity Tertiary amine, basic. Can act as a nucleophile or base.Boc-protected amine, non-basic and non-nucleophilic.[2]
Synthetic Steps N-methyl group is pre-installed, potentially shortening synthetic routes.Requires an additional deprotection step (typically acidic conditions) to liberate the piperidine nitrogen for further functionalization.[12]
Positional Isomerism Aldehyde at the 3-position offers a different substitution pattern compared to the more common 4-substituted piperidines.Aldehyde at the 4-position is prevalent in many known bioactive compounds.[13]
Solubility Generally higher aqueous solubility due to the basic nitrogen.More soluble in organic solvents.
Handling & Stability Can be more reactive and prone to side reactions due to the basic nitrogen.The Boc group provides stability and prevents unwanted side reactions at the nitrogen.[2]
Cost & Availability May be less commercially available and more expensive than the 4-substituted analogue.Widely available from numerous chemical suppliers.[13]
Causality Behind Experimental Choices:

The choice between these two building blocks is dictated by the overall synthetic strategy. If the final target molecule requires a free secondary amine on the piperidine ring for subsequent functionalization, N-Boc-piperidine-4-carbaldehyde is the logical choice, as the Boc group can be easily removed. However, if the target molecule contains an N-methylpiperidine moiety, using 1-Methylpiperidine-3-carbaldehyde from the outset can streamline the synthesis by eliminating the need for a separate N-methylation step, thereby improving overall efficiency.

Case Study: Synthesis of a Muscarinic Receptor Antagonist Scaffold

The 1-methylpiperidine moiety is a key pharmacophore in many muscarinic receptor antagonists.[3][14] Below, we outline a hypothetical synthetic route to a scaffold for this class of compounds, comparing the use of 1-Methylpiperidine-3-carbaldehyde with an alternative approach.

Route A: Utilizing 1-Methylpiperidine-3-carbaldehyde

This route leverages the pre-installed N-methyl group and the reactive aldehyde for a convergent synthesis.

cluster_0 Route A 1-Methylpiperidine-3-carbaldehyde 1-Methylpiperidine-3-carbaldehyde Reductive_Amination Reductive Amination 1-Methylpiperidine-3-carbaldehyde->Reductive_Amination Amine_R1 R1-NH2 Amine_R1->Reductive_Amination Intermediate_A Intermediate A Reductive_Amination->Intermediate_A Coupling Coupling/ Alkylation Intermediate_A->Coupling Reagent_R2 R2-X Reagent_R2->Coupling Target_Scaffold_A Target Scaffold Coupling->Target_Scaffold_A

Caption: Synthetic workflow using 1-Methylpiperidine-3-carbaldehyde.

Route B: Alternative Approach with N-Boc-piperidine-3-carboxamide

This route starts with a different functional group and requires subsequent N-methylation.

cluster_1 Route B N-Boc-piperidine-3-carboxamide N-Boc-piperidine-3-carboxamide Amine_Coupling Amide Coupling N-Boc-piperidine-3-carboxamide->Amine_Coupling Intermediate_B1 Intermediate B1 Amine_Coupling->Intermediate_B1 Boc_Deprotection Boc Deprotection Intermediate_B1->Boc_Deprotection Intermediate_B2 Intermediate B2 Boc_Deprotection->Intermediate_B2 N-Methylation N-Methylation Intermediate_B2->N-Methylation Target_Scaffold_B Target Scaffold N-Methylation->Target_Scaffold_B

Caption: Alternative synthesis requiring deprotection and N-methylation.

Comparison of Routes:

Route A is more convergent and potentially has a higher overall yield due to fewer synthetic steps. The direct use of 1-Methylpiperidine-3-carbaldehyde avoids the protection/deprotection and N-alkylation steps inherent in Route B. However, the success of Route A is contingent on the availability and cost-effectiveness of the starting aldehyde. Route B, while longer, may be more practical if the starting N-Boc-piperidine-3-carboxamide is more readily accessible or if greater control over the introduction of the N-methyl group is desired late in the synthesis.

Conclusion

1-Methylpiperidine-3-carbaldehyde is a valuable, albeit less common, building block in synthetic and medicinal chemistry. Its pre-installed N-methyl group offers a strategic advantage in the synthesis of target molecules containing this moiety, potentially leading to more efficient and shorter synthetic routes. While its basicity requires careful consideration in reaction planning, its aldehyde functionality allows for a wide range of transformations, including reductive amination and Wittig reactions.

In comparison to the widely used N-Boc-protected piperidine aldehydes, 1-Methylpiperidine-3-carbaldehyde provides a more direct path to N-methylated piperidine derivatives. The decision to employ this building block should be based on a thorough analysis of the overall synthetic strategy, considering factors such as the structure of the final target, the availability of starting materials, and the desired efficiency of the synthetic sequence. For researchers and drug development professionals, understanding the comparative efficacy of such building blocks is paramount to designing robust and scalable syntheses of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • SciSpace. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved from [Link]

  • LibreTexts. (n.d.). 17.13: Planning an Alkene Synthesis via the Wittig Reaction. Retrieved from [Link]

  • JournalAgent. (n.d.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

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A Comparative Benchmarking Guide to 1-Methylpiperidine-3-carbaldehyde and Other Heterocyclic Aldehydes for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 1-Methylpiperidine-3-carbaldehyde against other structurally significant heterocyclic aldehydes. Recognizing the limited availability of extensive experimental data for 1-Methylpiperidine-3-carbaldehyde, this document establishes a framework for its evaluation. By examining its structural analogues and other key heterocyclic aldehydes, we offer a predictive assessment of its reactivity and utility in synthetic chemistry, alongside standardized protocols for generating empirical data.

Introduction: The Synthetic Potential of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a reactive aldehyde moiety onto the 1-methylpiperidine ring creates a versatile building block for the synthesis of complex molecules. The specific positioning of this formyl group, at either the 3- or 4-position, is anticipated to subtly yet significantly influence the molecule's steric and electronic properties, thereby dictating its reactivity in key synthetic transformations. This guide will explore these nuances, offering a comparative perspective against other widely used heterocyclic aldehydes.

Structural and Electronic Considerations of Heterocyclic Aldehydes

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. In heterocyclic aldehydes, the nature of the heteroatom and the position of the formyl group on the ring are critical determinants of this electrophilicity.

  • 1-Methylpiperidine-3-carbaldehyde vs. 1-Methylpiperidine-4-carbaldehyde: The piperidine ring is a saturated, non-aromatic heterocycle. The nitrogen atom is sp³-hybridized and acts as an electron-donating group through induction. The key difference between the 3- and 4-isomers lies in the inductive effect of the nitrogen atom on the carbonyl group. In the 4-position, the nitrogen is symmetrically disposed and its electron-donating effect is likely more pronounced at the carbonyl carbon. In the 3-position, the effect is less direct. This would suggest that 1-methylpiperidine-3-carbaldehyde may be slightly more reactive towards nucleophiles than its 4-substituted counterpart due to a marginally more electrophilic carbonyl carbon.

  • Comparison with Aromatic Heterocyclic Aldehydes:

    • Pyridine-3-carbaldehyde: The pyridine ring is aromatic and the sp²-hybridized nitrogen is electron-withdrawing, deactivating the ring towards electrophilic substitution but increasing the electrophilicity of a carbonyl substituent, especially at the 2- and 4-positions. At the 3-position, the electron-withdrawing effect is primarily inductive, making pyridine-3-carbaldehyde more reactive than benzaldehyde but generally less reactive than the 2- and 4-isomers.[1]

    • Furan-3-carbaldehyde: The oxygen atom in the furan ring is electron-donating through resonance but electron-withdrawing inductively. Overall, the furan ring is considered electron-rich. A formyl group at the 3-position results in a less conjugated system compared to the 2-isomer, which can influence its reactivity.[2][3]

    • Pyrrolidine-3-carbaldehyde: Similar to piperidine, the pyrrolidine ring is a saturated heterocycle with an sp³-hybridized nitrogen atom. The five-membered ring is less sterically hindered than the six-membered piperidine ring, which may influence reaction kinetics.

The following diagram illustrates the structural differences between the compared aldehydes.

Heterocyclic_Aldehydes cluster_piperidine Piperidine Aldehydes cluster_aromatic Aromatic Heterocyclic Aldehydes cluster_pyrrolidine Pyrrolidine Aldehyde 1-Methylpiperidine-3-carbaldehyde 1-Methylpiperidine-3-carbaldehyde 1-Methylpiperidine-4-carbaldehyde 1-Methylpiperidine-4-carbaldehyde Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Furan-3-carbaldehyde Furan-3-carbaldehyde Pyrrolidine-3-carbaldehyde Pyrrolidine-3-carbaldehyde 1-Me-Pip-3-CHO 1-Me-Pip-4-CHO Pyr-3-CHO Fur-3-CHO Pyrrolidine-3-CHO

Caption: Structures of the compared heterocyclic aldehydes.

Physicochemical Properties

Property1-Methylpiperidine-3-carbaldehyde1-Methylpiperidine-4-carbaldehydePyridine-3-carbaldehydeFuran-3-carbaldehydePyrrolidine-3-carbaldehyde
CAS Number 99658-56-7[4]50675-21-3[5][6]500-22-1[1][7]498-60-2[2][8]59379-02-1
Molecular Formula C₇H₁₃NO[4]C₇H₁₃NO[5][6]C₆H₅NO[1][7]C₅H₄O₂[2][8]C₅H₉NO
Molecular Weight 127.18 g/mol 127.18 g/mol 107.11 g/mol 96.08 g/mol 99.13 g/mol
Boiling Point Data not available173 °C[5]78-81 °C at 10 mmHg[1]144 °C[2]Data not available
Density Data not available1.024 g/mL1.141 g/mL[1]1.111 g/mL[2]Data not available
pKa (of conjugate acid) Estimated ~9-10Estimated ~9-103.88[1]N/AEstimated ~10-11
Solubility Expected to be soluble in water and polar organic solventsSoluble in polar solvents[6]Miscible with water[1]Soluble in water, benzene, chloroform, alcohol, and ether[9]Expected to be soluble in water and polar organic solvents

Comparative Reactivity in Key Synthetic Transformations

To objectively benchmark the performance of 1-Methylpiperidine-3-carbaldehyde, we propose a series of standardized experiments based on fundamental aldehyde reactions. The following protocols are designed to be self-validating and allow for a direct comparison of reactivity.

Knoevenagel Condensation

The Knoevenagel condensation is a robust method for C-C bond formation, and its rate is sensitive to the electrophilicity of the aldehyde.[10][11]

Knoevenagel_Workflow start Combine Aldehyde (1 eq) & Active Methylene Compound (1 eq) in Ethanol add_catalyst Add Piperidine (0.1 eq) start->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor workup Work-up & Purification monitor->workup Reaction Complete product Isolated Product workup->product

Caption: Experimental workflow for the Knoevenagel condensation.

Experimental Protocol:

  • In a round-bottom flask, dissolve the heterocyclic aldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the product by filtration or extraction.

  • Determine the reaction time and the yield of the purified product.

Expected Reactivity Trend: Pyridine-3-carbaldehyde > Furan-3-carbaldehyde > 1-Methylpiperidine-3-carbaldehyde ≈ 1-Methylpiperidine-4-carbaldehyde > Pyrrolidine-3-carbaldehyde. This trend is based on the anticipated electrophilicity of the carbonyl carbon.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes.[12][13][14][15] The reaction rate can provide insights into both the electronic and steric properties of the aldehyde.

Wittig_Mechanism ylide Phosphonium Ylide (Ph₃P=CHR') betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Heterocyclic Aldehyde (R-CHO) aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene (R-CH=CHR') oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol:

  • Prepare the phosphonium ylide in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the ylide solution to 0 °C and add the heterocyclic aldehyde (1.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Determine the reaction time and the yield of the purified alkene.

Expected Reactivity Trend: Steric hindrance around the carbonyl group will play a more significant role in this reaction. Therefore, the less hindered aldehydes are expected to react faster. Pyrrolidine-3-carbaldehyde > Furan-3-carbaldehyde > Pyridine-3-carbaldehyde > 1-Methylpiperidine-3-carbaldehyde > 1-Methylpiperidine-4-carbaldehyde.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[16][17][18][19][20] This two-step, one-pot reaction involves the formation of an imine followed by its reduction.

Reductive_Amination_Workflow start Dissolve Aldehyde (1 eq) & Amine (1.1 eq) in Dichloromethane add_reductant Add NaBH(OAc)₃ (1.5 eq) start->add_reductant react Stir at Room Temperature add_reductant->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete product Purified Amine Product workup->product

Sources

Spectroscopic comparison of 1-Methylpiperidine-3-carbaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Profiling & Process Control: 1-Methylpiperidine-3-carbaldehyde vs. Precursors

Executive Summary

1-Methylpiperidine-3-carbaldehyde (CAS: 20173-04-0) is a critical chiral intermediate in the synthesis of bioactive piperidine alkaloids and pharmaceutical agents (e.g., Alzheimer’s therapeutics).[1][2][3][4] Its synthesis typically proceeds via the oxidation of (1-Methylpiperidin-3-yl)methanol or the reduction of Methyl 1-methylpiperidine-3-carboxylate .

This guide provides a technical comparison of the aldehyde against these two precursors. It addresses the primary challenge in handling this intermediate: oxidative instability . The aldehyde readily autoxidizes to the carboxylic acid upon exposure to air. Therefore, rapid spectroscopic differentiation is not just an analytical task but a process control requirement.

Part 1: The Synthetic Context & Critical Control Points

To understand the spectroscopic shifts, we must map the structural changes occurring during synthesis. The most common route involves the oxidation of the primary alcohol.

The Pathway
  • Starting Material: (1-Methylpiperidin-3-yl)methanol (Alcohol).

  • Transformation: Oxidation (Swern, Dess-Martin, or TEMPO).

  • Product: 1-Methylpiperidine-3-carbaldehyde (Aldehyde).

  • Degradant: 1-Methylpiperidine-3-carboxylic acid (Acid) – Formed via air oxidation.

SynthesisPathway Alcohol (1-Methylpiperidin-3-yl)methanol (Precursor) Aldehyde 1-Methylpiperidine-3-carbaldehyde (Target) Alcohol->Aldehyde Oxidation (-2H) Acid 1-Methylpiperidine-3-carboxylic acid (Impurity) Aldehyde->Acid Air Oxidation (+O)

Figure 1: Synthetic pathway highlighting the target aldehyde and its susceptibility to over-oxidation.

Part 2: Spectroscopic Profiling

This section details the specific signals required to validate the reaction endpoint.

Infrared Spectroscopy (FT-IR)

IR is the fastest method for "Go/No-Go" decision-making during the reaction.

  • The Alcohol Precursor: Dominated by a broad, strong O-H stretch at 3200–3400 cm⁻¹ .

  • The Aldehyde Target: The O-H band disappears. A sharp, intense C=O (carbonyl) stretch appears at 1720–1730 cm⁻¹ .

    • Diagnostic Feature: Look for the Fermi Resonance doublet of the aldehyde C-H stretch at 2720 cm⁻¹ and 2820 cm⁻¹ . This distinguishes the aldehyde from esters or ketones.

  • The Acid Impurity: If the product degrades, a "broad shoulder" O-H stretch reappears (2500–3000 cm⁻¹) overlapping the C-H region, and the carbonyl shifts slightly.

Nuclear Magnetic Resonance (¹H NMR)

NMR provides the definitive structural proof and purity profile.

  • Aldehyde Proton (The "Smoking Gun"):

    • Signal: A sharp singlet or doublet (J ≈ 1-3 Hz) at 9.6 – 9.8 ppm .

    • Significance: This region is usually empty. Any signal here confirms the presence of the -CHO group.

  • Precursor Differentiation:

    • Alcohol: The hydroxymethyl protons (-CH ₂-OH) appear as a multiplet or doublet around 3.4 – 3.6 ppm . These disappear upon oxidation.

    • Ester: If made via reduction, the precursor ester will have a methoxy singlet (~3.6 ppm) or ethoxy quartet (~4.1 ppm) that must be absent in the final product.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]⁺.

  • Aldehyde: m/z ≈ 128.1 .

  • Alcohol: m/z ≈ 130.1 .

  • Differentiation: The mass difference of 2 Da is small; however, aldehydes often show characteristic

    
    -cleavage fragmentation (loss of -CHO, M-29) not seen in the alcohol.
    

Part 3: Comparative Data Tables

Table 1: Key Spectroscopic Markers (Free Base in CDCl₃)

FeatureAlcohol PrecursorTarget Aldehyde Ester PrecursorAcid Impurity
¹H NMR (Diagnostic)

3.4-3.6 (m, 2H, -CH ₂OH)

9.6-9.8 (s/d, 1H, -C
HO)

3.6 (s) or 4.1 (q) (-OR)

10-12 (br, -COOH )
¹³C NMR (Carbonyl) None (C-O at ~64 ppm)~202-205 ppm ~172-175 ppm~175-180 ppm
FT-IR (Functional) 3300 cm⁻¹ (Broad O-H)1725 cm⁻¹ (Sharp C=O) 1735 cm⁻¹ (Ester C=O)1710 cm⁻¹ + Broad O-H
Visual/Physical Viscous Colorless LiquidPale Yellow Oil (Pungent) Colorless LiquidWhite/Off-white Solid

Part 4: Experimental Protocol (Validation Workflow)

Objective: Monitor the Swern oxidation of (1-Methylpiperidin-3-yl)methanol to 1-Methylpiperidine-3-carbaldehyde.

Reagents:

  • Oxalyl chloride (1.1 eq)

  • DMSO (2.2 eq)

  • Triethylamine (5 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation: Cool DCM (solvent) to -78°C. Add Oxalyl chloride, then dropwise add DMSO. Stir for 15 mins. Mechanism: Formation of chloro(dimethyl)sulfonium chloride.

  • Addition: Add (1-Methylpiperidin-3-yl)methanol (dissolved in minimal DCM) slowly to the mixture at -78°C. Stir for 30 mins. Mechanism: Formation of alkoxysulfonium ion.

  • Termination: Add Triethylamine (Et₃N). The solution will become cloudy (Et₃N·HCl salts). Allow to warm to 0°C.

  • Work-up (CRITICAL):

    • Quench with saturated NaHCO₃.

    • Extract with DCM.

    • Do NOT use acidic washes (HCl), as the aldehyde is basic (amine) and water-soluble in acidic pH.

    • Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

Analytical Checkpoint (The "Decision Tree"):

AnalyticalWorkflow Sample Crude Reaction Mixture IR_Check Step 1: FT-IR Analysis Sample->IR_Check NMR_Check Step 2: 1H NMR (CDCl3) IR_Check->NMR_Check Peak @ 1725 cm-1 present No broad OH @ 3300 Decision_Fail FAIL: Reprocess/Purify IR_Check->Decision_Fail Strong OH band remains Decision_Pass PASS: Proceed to Next Step NMR_Check->Decision_Pass Signal @ 9.6 ppm (>95% int.) NMR_Check->Decision_Fail Signal @ 3.5 ppm (Alcohol) or 10+ ppm (Acid)

Figure 2: Analytical decision tree for validating reaction completion.

Part 5: Troubleshooting & Stability

Issue: Disappearance of Aldehyde Peak If the NMR signal at 9.6 ppm broadens or disappears, and a broad singlet appears >10 ppm, the aldehyde has oxidized to 1-Methylpiperidine-3-carboxylic acid .

  • Cause: Exposure to atmospheric oxygen or presence of oxidants in the workup.

  • Prevention: Store under Argon/Nitrogen at -20°C. Use immediately in the next step (e.g., Reductive Amination or Wittig).

Issue: Chemical Shift Drift Since the molecule contains a basic tertiary amine, the chemical shifts are highly pH-dependent.

  • Free Base: Aldehyde proton ~9.6 ppm.[5]

  • HCl Salt: Aldehyde proton may shift downfield; solubility in CDCl₃ decreases (switch to D₂O or DMSO-d₆).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15428061, 1-Methyl-3-piperidinecarboxaldehyde. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Aldehyde/Alcohol Shifts).
  • NIST Mass Spectrometry Data Center. 1-Methylpiperidine derivatives - Mass Spectra. Retrieved from [Link]

Sources

Safety Operating Guide

1-Methylpiperidine-3-carbaldehyde: Proper Disposal & Handling Procedures

[1][2]

Executive Safety Summary

Immediate Action Required: Treat 1-Methylpiperidine-3-carbaldehyde as a high-risk bifunctional hazard . It combines the corrosivity of a tertiary amine with the flammability and reactivity of an aldehyde.

Critical Hazard Classification Operational Implication
Flammability D001 (Ignitable) Flash point likely <60°C. Ground all transfer equipment.
Corrosivity D002 (Corrosive) pH > 11.5. Causes irreversible eye/skin damage.
Reactivity Aldehyde/Amine Incompatible with oxidizers (fire) and acids (exothermic).
Storage Air/Moisture Sensitive Store under inert atmosphere (Argon/Nitrogen).

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its dual-functional nature. It is not merely "organic waste"; it is a reactive intermediate.

  • The Piperidine Ring (Tertiary Amine): This moiety renders the compound basic. In the waste stream, it will react violently with strong acids (e.g., Sulfuric, Nitric) to form salts, generating significant heat.

  • The Carbaldehyde Group (-CHO): Aldehydes are reducing agents. They are prone to auto-oxidation upon exposure to air, converting to the corresponding carboxylic acid (1-methylpiperidine-3-carboxylic acid). This reaction is exothermic and can pressurize sealed waste containers if headspace is insufficient.

Senior Scientist Insight: Never consolidate this specific waste with "General Oxidizing Waste" (e.g., Chromic acid, Permanganates). The aldehyde group acts as a fuel source, and the amine acts as a catalyst/base, creating a potential for immediate deflagration.

Disposal Workflow Decision Matrix

The following logic gate ensures the material ends up in the correct waste stream without cross-contamination.

DisposalWorkflowStartWaste Generation:1-Methylpiperidine-3-carbaldehydeCheckStatePhysical State Assessment:Liquid vs. Solid/SludgeStart->CheckStatePurityCheckIs it mixed with other solvents?CheckState->PurityCheckPureStreamStream A: Pure Substance(High BTU Value)PurityCheck->PureStreamNo (Pure)MixedStreamStream B: Mixed Solvent WastePurityCheck->MixedStreamYesCompatCheckCompatibility Verification:NO Oxidizers, NO Strong AcidsPureStream->CompatCheckMixedStream->CompatCheckContainerSelContainer Selection:HDPE or Amber Glass(Vented Cap Recommended)CompatCheck->ContainerSelLabelingLabeling:'Flammable', 'Corrosive', 'Basic'ContainerSel->LabelingFinalHandover to EHS/IncinerationLabeling->Final

Figure 1: Operational decision tree for segregating and packaging piperidine-aldehyde derivatives.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the container, verify the integrity of the chemical.

  • Check for Polymerization: Aldehydes can polymerize or trimerize (forming paraldehydes) over time, often indicated by cloudiness or solids in the liquid. If solids are present, do not force-filter. Dispose of the entire container as solid waste to minimize exposure.

  • Inerting: If the bottle has been opened frequently, purge the headspace with Nitrogen or Argon before sealing for waste transport. This prevents further auto-oxidation during the staging period.

Phase 2: Waste Segregation (The "Golden Rules")

Strictly follow these segregation rules to prevent "lab pack" accidents.

  • DO NOT MIX WITH:

    • Acids: Hydrochloric, Sulfuric, Acetic Acid (Risk: Exothermic neutralization).

    • Oxidizers: Hydrogen Peroxide, Nitric Acid, Bleach (Risk: Fire/Explosion).

    • Active Metals: Sodium, Lithium (Risk: Hydrogen evolution).

  • ACCEPTABLE MIXTURES:

    • Compatible with non-halogenated organic solvents (Methanol, Ethanol, Toluene, Acetone), provided the pH remains basic/neutral.

Phase 3: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if possible, as the amine can complex with certain metals, and the aldehyde can corrode them over time.

  • Headspace: Leave at least 10-15% headspace in the waste container. The auto-oxidation of aldehydes can consume oxygen but may also generate heat; expansion room is critical.

  • Labeling:

    • Primary Name: 1-Methylpiperidine-3-carbaldehyde.

    • Hazard Checkboxes: Flammable, Corrosive (Basic).

    • pH Notation: Mark as "pH > 11".

Phase 4: Final Disposal Method

The only acceptable final disposal method for this compound is High-Temperature Incineration with a scrubber system.

  • Why? Incineration ensures complete destruction of the piperidine ring (preventing environmental persistence) and oxidation of the aldehyde. The scrubber is required to capture Nitrogen Oxides (NOx) generated from the amine combustion.

  • Drain Disposal: ABSOLUTELY PROHIBITED. This compound is toxic to aquatic life and can disrupt microbial activity in water treatment plants.

Emergency Contingencies

Spills (< 500 mL)
  • Evacuate & Ventilate: The vapor is a respiratory irritant.[1] Clear the immediate area.[2]

  • PPE: Wear Silver Shield® (laminate) or heavy Nitrile gloves, chemical splash goggles, and a lab coat.

  • Neutralization (Senior Scientist Tip): Do not use strong acids to neutralize the spill directly, as this generates fumes. Use a citric acid or sodium bisulfate spill kit to gently neutralize the basicity.

  • Absorption: Absorb the neutralized residue with vermiculite or dry sand. Do not use paper towels (combustible).

Exposure[1][3][5][6][7][8][9][10]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The "soapy" feeling is actually tissue saponification—continue washing until it subsides.

  • Eye Contact: Flush for 15 minutes minimum.[2] Immediate medical attention is required due to the risk of corneal opacity from the high pH.

References

  • PubChem. (n.d.). Piperidine | C5H11N - CID 8082.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2023, from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Methylpiperidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Methylpiperidine-3-carbaldehyde (CAS 99658-56-7). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can operate with the highest degree of safety and scientific integrity. The following procedural guidance is designed to be your preferred source for laboratory safety and chemical handling.

A Proactive Approach to Safety: Understanding the Hazard Profile

Due to the limited availability of specific safety data for 1-Methylpiperidine-3-carbaldehyde, this guide is based on a composite hazard assessment derived from its core structural components: the N-methylpiperidine ring and the aldehyde functional group . This scientifically-grounded approach allows us to anticipate potential hazards and establish a robust, self-validating safety protocol.

The N-methylpiperidine moiety, based on data from analogous compounds like N-Methylpiperidine and Piperidine, suggests the compound is likely a highly flammable liquid that is corrosive to skin and eyes , and may be toxic if inhaled or absorbed through the skin .[1][2][3][4][5][6] The aldehyde group introduces additional hazards, including potential respiratory irritation and the risk of acting as a sensitizer.[7][8][9] Vapors are likely heavier than air and can form explosive mixtures.[4][6]

Therefore, all handling procedures must be predicated on the assumption that 1-Methylpiperidine-3-carbaldehyde is flammable, corrosive, toxic, and a respiratory irritant.

Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate

The selection of PPE is not merely a checklist; it is a critical system designed to shield you from the specific, identified hazards of the chemical. Each component is chosen to counteract a known risk.

Protection Type Required PPE Rationale (Hazards Mitigated)
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards worn in combination with a full-face shield.[10]Primary: Protects against severe eye damage and burns from splashes of the corrosive liquid.[3][4][11] Secondary: The face shield provides an additional barrier against splashes to the face and neck during transfers or in the event of a vessel failure.[12][13]
Hand Protection Nitrile or Neoprene gloves. Latex gloves are not recommended.[10][12]Primary: Prevents skin contact with the corrosive and toxic liquid, which can cause severe burns and may be absorbed through the skin.[3][14] Nitrile offers good resistance to a range of chemicals.[15] Always inspect gloves before use.
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.[12][13]Primary: Protects against skin contact from drips and splashes. Secondary: The flame-retardant nature of the lab coat addresses the high flammability hazard of the piperidine structure.[1][2][16]
Respiratory Protection All work must be conducted in a certified chemical fume hood. For spills or emergencies where exposure limits may be exceeded, a NIOSH-approved respirator with cartridges for organic vapors and ammonia/methylamine is required.[2][8][17][18]Primary: Mitigates the inhalation toxicity and respiratory irritation hazards from vapors.[4][7][14][19] A fume hood is the primary engineering control and is non-negotiable.[13]
Foot Protection Closed-toe, chemical-resistant shoes.[12]Primary: Protects feet from spills. Leather or canvas shoes are not suitable as they can absorb and retain the chemical.[12]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This workflow is designed as a self-validating system. Adherence to each step is critical for ensuring a safe operational environment.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Glassware & Equipment prep1->prep2 prep3 Don Full, Inspected PPE (Goggles, Face Shield, Gloves, Coat, Apron) prep2->prep3 prep4 Locate & Verify Access to Eyewash Station & Safety Shower prep3->prep4 handle1 Work Strictly Inside Chemical Fume Hood prep4->handle1 Begin Work handle2 Ground Equipment to Prevent Static Discharge handle1->handle2 handle3 Perform All Transfers Slowly to Minimize Splashes & Aerosols handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 post1 Decontaminate All Surfaces & Equipment handle4->post1 Conclude Work post2 Segregate Waste: - Liquid Organic Waste - Contaminated Solids (Gloves, Wipes) post1->post2 post3 Doff PPE in Correct Order (Gloves First, then Apron, Goggles, Coat) post2->post3 post4 Wash Hands Thoroughly with Soap & Water post3->post4

Caption: Workflow for Safe Handling of 1-Methylpiperidine-3-carbaldehyde.

Emergency & Disposal Plans: Managing Contingencies

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Spill: Evacuate the area and remove all ignition sources.[20][21] Wearing full PPE, including respiratory protection, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4][19] Collect the material into a sealed, labeled container for hazardous waste disposal.[16] Do not allow the spill to enter drains.[3][11]

Disposal Plan:

All waste generated from handling 1-Methylpiperidine-3-carbaldehyde is considered hazardous waste.

  • Liquid Waste: Collect all liquid residues, including reaction mixtures and cleaning solvents, in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be stored in a well-ventilated area away from ignition sources.[1]

  • Solid Waste: All contaminated solid materials, such as gloves, paper towels, and absorbent materials, must be collected in a separate, sealed, and labeled container for hazardous solid waste.[16]

  • Disposal: Dispose of all waste through your institution's licensed professional waste disposal service, following all local, state, and federal regulations.[3][16] Do not attempt to dispose of this chemical down the drain.[3]

By integrating this expert-driven guidance into your standard operating procedures, you build a foundation of safety and trust that empowers rigorous scientific discovery.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Simple Solvents.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Simple Solvents.
  • Safe Use of Glutaraldehyde in Health Care. (n.d.). Occupational Safety and Health Administration.
  • Aldehydes exposure analysis. (2022, September 29). RPS Group.
  • SAFETY DATA SHEET: N-Methylpiperidine. (2012, March 14). Fisher Scientific.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health & Safety.
  • SAFETY DATA SHEET: Piperidine. (2023, March 16). Fisher Scientific.
  • SAFETY DATA SHEET: 1-Methylindole-3-carboxaldehyde. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET: 4-Methylpiperidine solution. (2025, April 30). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • Protecting Workers from Formaldehyde Exposure. (2021, July 2). International Enviroguard.
  • Safety Data Sheet: Piperidine. (n.d.). CIMA-Sciences.
  • SAFETY DATA SHEET: 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID. (2007, July 21). Apollo Scientific.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • SAFETY DATA SHEET: 3-Methylpiperidine. (2015, July 2). Fisher Scientific.
  • 1-Methyl-4-piperidinecarboxaldehyde. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
  • Personal protective equipment for handling Cyclo(L-Trp-L-Trp). (n.d.). Benchchem.
  • SAFETY DATA SHEET: Piperidine. (2023, October 11). Fisher Scientific.
  • Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid hydrochloride. (2026, February 26). TargetMol.
  • ICSC 0317 - PIPERIDINE. (n.d.). International Labour Organization.
  • N-Methylpiperidine. (n.d.). National Center for Biotechnology Information, PubChem.
  • SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
  • SAFETY DATA SHEET: 3-Hydroxy-1-methylpiperidine. (2013, January 18). Fisher Scientific.
  • SAFETY DATA SHEET: 4-Hydroxy-1-methylpiperidine. (2025, September 16). Thermo Fisher Scientific.
  • 1-Methylpiperidine. (n.d.). Wikipedia.
  • Material Safety Data Sheet - n-Methylpiperidine, 99%. (n.d.). Cole-Parmer.
  • N-Methylpiperidine. (n.d.). Jubilant Ingrevia.
  • 1-Methylpiperidine-2-carbaldehyde. (n.d.). ChemScene.
  • 1-Methylpiperidine-3-carbaldehyde. (n.d.). BLD Pharm.
  • 1-Methylpiperidine-4-carbaldehyde hydrochloride. (n.d.). Santa Cruz Biotechnology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.